(R)-2-Amino-3-fluoropropan-1-ol
Description
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Properties
Molecular Formula |
C3H8FNO |
|---|---|
Molecular Weight |
93.10 g/mol |
IUPAC Name |
(2R)-2-amino-3-fluoropropan-1-ol |
InChI |
InChI=1S/C3H8FNO/c4-1-3(5)2-6/h3,6H,1-2,5H2/t3-/m0/s1 |
InChI Key |
GEJAIMZWZDAYCL-VKHMYHEASA-N |
Isomeric SMILES |
C([C@H](CF)N)O |
Canonical SMILES |
C(C(CF)N)O |
Origin of Product |
United States |
(R)-2-Amino-3-fluoropropan-1-ol molecular weight
An In-depth Technical Guide to (R)-2-Amino-3-fluoropropan-1-ol: Molecular Weight, Advanced Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-3-fluoropropan-1-ol is a chiral building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom into this simple amino alcohol scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of parent molecules, including metabolic stability and binding affinity. This technical guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on the definitive determination of its molecular weight. We present detailed, field-proven protocols for advanced analytical techniques, including mass spectrometry and multinuclear NMR spectroscopy, explaining the causality behind experimental choices. Furthermore, this guide covers methods for ensuring stereochemical integrity and discusses the compound's applications, serving as a vital resource for researchers leveraging fluorinated synthons in their work.
Introduction: The Strategic Value of Fluorinated Amino Alcohols
In modern drug discovery, the use of fluorine is a key strategy for optimizing lead compounds.[1] Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can enhance metabolic resistance, modulate pKa, and improve membrane permeability. When combined with the versatile amino alcohol scaffold, which is a common feature in many bioactive molecules, it creates a powerful synthon for building complex molecular architectures.[2]
(R)-2-Amino-3-fluoropropan-1-ol, specifically, offers three points for chemical modification: the primary amine, the primary alcohol, and the C-F bond, which can participate in unique non-covalent interactions. Its defined stereochemistry is crucial, as biological systems often exhibit high enantioselectivity. This makes the accurate characterization of its fundamental properties, starting with its molecular weight, an essential first step in any research and development pipeline.
Core Physicochemical Properties
The foundational data for (R)-2-Amino-3-fluoropropan-1-ol is summarized below. The molecular weight is a critical parameter for all subsequent quantitative studies, from reaction stoichiometry to analytical standard preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈FNO | [3][4] |
| Molecular Weight | 93.101 g/mol | [3] |
| Monoisotopic Mass | 93.058992 g/mol | [3] |
| CAS Number | 2227910-18-9; 344413-83-8 | [3][4] |
| Chemical Structure | ![]() | |
| Predicted Density | 1.094 ± 0.06 g/cm³ | [4] |
| Predicted Boiling Point | 196.4 ± 20.0 °C | [4] |
| Predicted pKa | 12.33 ± 0.10 | [4] |
Note: The compound may be available as a hydrochloride salt ((R)-2-Amino-3-fluoropropan-1-ol hydrochloride, CAS: 2242468-89-7), which has a different molecular weight of 129.56 g/mol .
Definitive Molecular Weight and Structural Elucidation
Confirming the molecular weight and structure of (R)-2-Amino-3-fluoropropan-1-ol requires a multi-technique approach that provides orthogonal, self-validating data. Mass spectrometry (MS) provides a direct measurement of the mass-to-charge ratio, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the atomic connectivity and the presence of key functional groups, including the essential fluorine atom.
Mass Spectrometry for Molecular Ion Confirmation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a polar, non-volatile molecule like this amino alcohol, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the molecule intact.
Causality Behind the Protocol: The goal is to generate and detect the protonated molecular ion, [M+H]⁺. Using a positive ion mode is logical due to the basic nature of the primary amine, which is readily protonated. Accurate mass measurement allows for the confirmation of the elemental composition, providing a high degree of confidence in the compound's identity.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution to approximately 1-10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
Expert Insight: The addition of formic acid ensures an acidic environment, which promotes the protonation of the amine group to form the desired [M+H]⁺ ion for detection in positive ion mode.
-
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a certified calibration standard appropriate for the desired mass range. This step is critical for ensuring high mass accuracy.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [C₃H₈FNO + H]⁺. The expected monoisotopic mass is 94.0668 g/mol .
-
Confirm that the measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.
-
Analyze the fragmentation pattern if MS/MS analysis is performed. A characteristic fragment would be the loss of H₂O (18.01 Da) or CH₂O (30.01 Da). A key fragment ion for primary amines is often observed at m/z 30 ([CH₄N]⁺).[5][6]
-
Caption: A standardized workflow for molecular weight determination via ESI-MS.
The Critical Role of ¹⁹F NMR for Structural Verification
While MS confirms the mass, NMR confirms the structure. For a fluorinated molecule, ¹⁹F NMR is an exceptionally powerful tool that should be used alongside standard ¹H and ¹³C NMR.
Causality Behind the Protocol: ¹⁹F NMR offers several distinct advantages: it has a 100% natural abundance and high gyromagnetic ratio, making it a highly sensitive nucleus.[7][8] Critically, the large chemical shift dispersion (~800 ppm) and the absence of endogenous fluorine signals in biological or most synthetic systems mean that spectra are clean, with highly resolved signals that are exquisitely sensitive to the local chemical environment.[9][10][11] This makes ¹⁹F NMR a self-validating system for confirming the presence and integrity of the fluorine-containing moiety.
-
Sample Preparation: Dissolve 5-10 mg of (R)-2-Amino-3-fluoropropan-1-ol in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or D₂O) in a 5 mm NMR tube.
-
Expert Insight: Methanol-d₄ is often a good choice as it can exchange with the -OH and -NH₂ protons, simplifying the spectrum by removing their signals. D₂O is also suitable for the same reason.
-
-
Instrument Setup:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Tune the appropriate probes for ¹H, ¹³C, and ¹⁹F frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expect complex multiplets due to H-H and H-F coupling.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The carbon attached to fluorine will appear as a doublet due to one-bond ¹J(C-F) coupling.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single resonance is expected. Then, acquire a proton-coupled ¹⁹F spectrum, which will show splitting from adjacent protons, confirming its position in the molecule.
-
-
Data Analysis: Correlate the data from all three experiments to build a complete, unambiguous structural assignment, confirming that the mass measured by MS corresponds to the correct isomer.
Caption: A comprehensive workflow for the structural verification of fluorinated molecules.
Ensuring Stereochemical Integrity: Chiral Analysis
The "(R)-" designation is not a trivial detail; it defines the compound's three-dimensional arrangement, which is critical for its interaction with other chiral molecules like enzymes and receptors. Therefore, verifying the enantiomeric purity is a mandatory step.
Causality Behind the Protocol: Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this analysis.[][13] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. A systematic screening of columns and mobile phases is the most efficient path to a robust, validated method.[14]
-
Column Screening: Screen a set of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), as they are effective for a broad range of chiral compounds, including amino alcohols.[14]
-
Mobile Phase Screening:
-
Normal Phase: Use mobile phases consisting of hexane with an alcohol modifier (e.g., ethanol or isopropanol).
-
Reversed-Phase: Use mobile phases of acetonitrile and/or methanol with an aqueous buffer.
-
-
Additive Optimization: Add a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) in normal phase or an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) in reversed-phase.
-
Expert Insight: The basic amino group can interact strongly with residual acidic silanols on the silica support of the column, causing severe peak tailing. A basic additive like DEA competes for these sites, resulting in sharper, more symmetrical peaks and improved resolution.[14]
-
-
Method Validation: Once separation is achieved, validate the method for linearity, accuracy, and precision to ensure it is suitable for quantitative determination of enantiomeric excess (e.e.).
Caption: Decision workflow for developing a robust chiral HPLC separation method.
Applications in Research and Drug Development
With its structure and molecular weight definitively confirmed, (R)-2-Amino-3-fluoropropan-1-ol serves as a valuable precursor in several areas:
-
Synthesis of Novel Peptidomimetics: The amino acid-like structure allows for its incorporation into peptide chains to create analogues with enhanced stability against enzymatic degradation.
-
Development of PET Imaging Agents: The fluorine atom can be substituted with the positron-emitting isotope ¹⁸F. Analogous fluorinated amino acids have been successfully used to develop radioligands for imaging brain tumors with Positron Emission Tomography (PET).[15]
-
Scaffold for Enzyme Inhibitors: The functional groups can be elaborated to design inhibitors for various enzyme classes. For instance, related amino alcohol scaffolds are used to target metalloproteinases by introducing a metal-binding group.[2]
-
Probing Biological Systems: Its unique combination of functionalities makes it a useful tool for probing the active sites of receptors and enzymes, where the fluorine atom can act as a reporter group in ¹⁹F NMR studies of protein-ligand interactions.[8]
Conclusion
The molecular weight of (R)-2-Amino-3-fluoropropan-1-ol is 93.101 g/mol . However, this single value is only the starting point for its effective use in a scientific setting. This guide has detailed the necessary, self-validating workflows to confirm this property and elucidate the compound's full chemical and stereochemical structure. By integrating mass spectrometry for mass determination, multinuclear NMR (importantly, ¹⁹F NMR) for structural verification, and chiral HPLC for stereochemical integrity, researchers can proceed with confidence. This rigorous characterization is the bedrock upon which successful drug discovery and development programs are built, enabling the full potential of this versatile fluorinated building block to be realized.
References
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Novak, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]
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Novak, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.org. [Link]
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Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
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Li, Z., et al. (2013). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC. [Link]
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NIST. (n.d.). 2-Propanol, 1-amino-. NIST WebBook. [Link]
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PubChem. (n.d.). 2-Aminopropanol. PubChem. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. docbrown.info. [Link]
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Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. pubs.acs.org. [Link]
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ChemBK. (n.d.). 1-Propanol, 2-amino-3-fluoro-, (2R)-. Chembk.com. [Link]
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Ni, C., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
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Supporting Information. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols. arkat-usa.org. [Link]
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PubChem. (n.d.). 2-Fluoropropan-1-ol. PubChem. [Link]
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AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography. akjournals.com. [Link]
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Wikipedia. (n.d.). Chiral analysis. Wikipedia.org. [Link]
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Polymer Chemistry. (n.d.). 2-Amino-1,3-propane diols: a versatile platform. RSC Publishing. [Link]
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Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives. frontiersin.org. [Link]
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Dana Bioscience. (n.d.). 2-Amino-3-fluoropropan-1-ol 1g. danabioscience.com. [Link]
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PMC. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists. PMC. [Link]
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High-Fidelity Synthesis of (R)-2-Amino-3-fluoropropan-1-ol: A Technical Guide to Fluorinated Chiral Building Blocks
Executive Summary
The strategic incorporation of fluorine into aliphatic systems is a cornerstone of modern drug design. By replacing a hydroxyl group with a fluorine atom, medicinal chemists can profoundly modulate the pKa of adjacent amines, enhance lipophilicity, and improve metabolic stability against oxidative degradation without introducing significant steric bulk[1].
Among these building blocks, (R)-2-Amino-3-fluoropropan-1-ol (CAS: 2242468-89-7)[2] has emerged as a critical chiral intermediate for the synthesis of peptidomimetics and targeted enzyme inhibitors. This whitepaper provides an in-depth, authoritative analysis of three field-proven synthetic routes to this molecule. Each methodology is presented with a focus on mechanistic causality, stereochemical integrity, and self-validating experimental protocols.
The Stereochemical Anomaly: CIP Priority Inversion
A common pitfall in the synthesis of (R)-2-amino-3-fluoropropan-1-ol from natural amino acids is the misassignment of stereochemistry due to Cahn-Ingold-Prelog (CIP) priority rules.
When utilizing the natural chiral pool, the synthesis begins with L-Serine , which possesses the (S)-configuration . In L-Serine, the chiral center (C2) priorities are: -NH2 (1) > -COOH (2) > -CH2OH (3). During deoxyfluorination, the -CH2OH group is converted to -CH2F. Because the atomic number of Fluorine (9) is greater than Oxygen (8), the -CH2F group overtakes the -COOH group in priority. The new priorities become: -NH2 (1) > -CH2F (2) > -COOH (3).
This relative priority swap mathematically flips the absolute configuration descriptor from (S) to (R) , even though no bonds to the chiral center were broken[3]. Subsequent reduction of the carboxylic acid to an alcohol maintains this (R)-configuration.
Stereochemical priority inversion from L-Serine to (R)-2-Amino-3-fluoropropan-1-ol.
Route 1: Chiral Pool Synthesis via Deoxyfluorination
Causality & Mechanistic Insight: This route leverages the inexpensive and highly enantiopure L-Serine. Historically, diethylaminosulfur trifluoride (DAST) was the reagent of choice for converting the side-chain hydroxyl to a fluorine[4]. However, DAST poses severe thermal hazards at scale and frequently promotes elimination side-reactions (yielding dehydroalanine)[5]. To ensure a robust, self-validating system, this protocol utilizes XtalFluor-E , a crystalline dialkylaminosulfur trifluoride derivative that offers superior thermal stability and chemoselectivity[3].
Step-by-Step Protocol
-
Esterification & Protection: Suspend L-Serine in methanol at 0 °C and add thionyl chloride dropwise. Stir for 12 h at RT. Remove solvent, redissolve in DCM, and add triethylamine (Et₃N) and Boc-anhydride (Boc₂O). Self-Validation (IPC 1): TLC (ninhydrin stain) must show complete consumption of the primary amine.
-
Deoxyfluorination: Dissolve N-Boc-L-Serine methyl ester in anhydrous DCM. Cool to -78 °C. Add XtalFluor-E (1.5 eq) and Et₃N·3HF (2.0 eq). Allow to warm to RT over 4 h. Quench carefully with saturated NaHCO₃. Self-Validation (IPC 2): ¹⁹F NMR of the crude must display a characteristic triplet of doublets at approximately -230 ppm, confirming C3 fluorination without elimination.
-
Reduction: Dissolve the resulting N-Boc-(R)-3-fluoroalanine methyl ester in THF/EtOH. Add NaBH₄ (2.0 eq) and LiCl (2.0 eq) at 0 °C. Stir for 6 h. Quench with 1M citric acid. Self-Validation (IPC 3): LC-MS must confirm the mass shift from the ester to the primary alcohol (M+H: 194.1).
-
Deprotection: Treat the intermediate with 4M HCl in dioxane for 2 h at RT. Evaporate to dryness to yield (R)-2-amino-3-fluoropropan-1-ol hydrochloride. Self-Validation (IPC 4): Chiral HPLC must confirm >99% enantiomeric excess (ee).
Route 2: Asymmetric Synthesis via Regioselective Aziridine Opening
Causality & Mechanistic Insight: Directing a nucleophilic fluoride to a specific carbon while preserving an adjacent stereocenter requires precise electronic and steric control. By utilizing an N-tosyl aziridine, the inherent ring strain and the electron-withdrawing nature of the tosyl group activate the system for nucleophilic attack. Fluoride attacks the less sterically hindered terminal carbon (C3) via a strict Sₙ2 mechanism, perfectly preserving the (R)-configuration at C2.
Regioselective aziridine ring-opening workflow for asymmetric synthesis.
Step-by-Step Protocol
-
Aziridine Activation: React (R)-aziridine-2-methanol with TsCl/Et₃N in DCM, followed by protection of the primary alcohol using NaH and Benzyl bromide (BnBr) in DMF to yield (R)-1-tosyl-2-(benzyloxymethyl)aziridine. Self-Validation (IPC 1): ¹H NMR must show characteristic upfield aziridine ring protons (multiplets at 2.0–2.5 ppm).
-
Regioselective Ring Opening: Heat the protected aziridine with Et₃N·3HF (neat) at 80 °C for 16 h. Self-Validation (IPC 2): ¹⁹F NMR must confirm exclusive C3 attack. The absence of a downfield signal indicates no C2-F byproduct was formed.
-
Global Deprotection: Remove the benzyl ether via hydrogenolysis (Pd/C, H₂, 1 atm). Subsequently, remove the tosyl group using Magnesium turnings in MeOH under sonication. Self-Validation (IPC 3): LC-MS confirms the final molecular weight (M+H: 94.0).
Route 3: Chemoenzymatic Kinetic Resolution
Causality & Mechanistic Insight: For highly scalable, green-chemistry applications, avoiding stoichiometric chiral reagents is economically favorable. Candida antarctica Lipase B (CALB) exhibits profound enantioselectivity for the transesterification of primary alcohols adjacent to chiral centers[6]. CALB selectively acetylates the (R)-enantiomer of racemic N-Boc-2-amino-3-fluoropropan-1-ol, allowing for simple chromatographic separation of the highly enantioenriched products.
Kinetic resolution of racemic intermediates using Candida antarctica Lipase B.
Step-by-Step Protocol
-
Enzymatic Acetylation: Dissolve racemic N-Boc-2-amino-3-fluoropropan-1-ol in a mixture of MTBE and vinyl acetate (acyl donor). Add immobilized CALB (Novozym 435) and incubate at 30 °C with gentle shaking. Self-Validation (IPC 1): Monitor via chiral GC/HPLC. Terminate the reaction strictly at ~48% conversion to maximize the ee of the formed (R)-acetate.
-
Separation & Hydrolysis: Filter off the enzyme. Separate the (R)-acetate from the unreacted (S)-alcohol via silica gel chromatography. Hydrolyze the (R)-acetate using K₂CO₃ in MeOH to yield (R)-N-Boc-2-amino-3-fluoropropan-1-ol. Self-Validation (IPC 2): Polarimetry must confirm a positive optical rotation matching the (R)-standard.
Data Presentation: Route Comparison
| Synthesis Route | Overall Yield | Enantiomeric Excess (ee) | Scalability | Key Reagents | Cost-Efficiency |
| 1. Chiral Pool (Serine) | 45 - 55% | > 99% | High (Kg scale) | XtalFluor-E, NaBH₄ | High |
| 2. Aziridine Opening | 30 - 40% | > 98% | Medium (Gram scale) | Et₃N·3HF, Pd/C | Medium |
| 3. Enzymatic Resolution | 20 - 25% (max 50%) | > 99% | High (Kg scale) | Novozym 435, Vinyl Acetate | Very High |
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An In-Depth Technical Guide to the Solubility Profile of (R)-2-Amino-3-fluoropropan-1-ol
Foreword: Navigating the Solubility Landscape of Novel Fluorinated Amino Alcohols
For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel molecule is a cornerstone of its journey from the laboratory to potential application. (R)-2-Amino-3-fluoropropan-1-ol, a chiral fluorinated amino alcohol, presents a unique combination of functional groups that influence its behavior in various solvent systems. The presence of a primary amine, a primary alcohol, and a fluorine atom on a short alkyl chain creates a molecule with the potential for complex interactions, including hydrogen bonding, ion-pair formation, and variable polarity.
This guide provides a comprehensive framework for characterizing the solubility of (R)-2-Amino-3-fluoropropan-1-ol. In the absence of extensive published experimental data for this specific molecule, we will draw upon established principles of amino acid and fluorinated compound solubility to predict its behavior and to outline robust experimental protocols for its thorough investigation. This document is designed to be a practical tool, offering not just procedural steps, but the scientific rationale behind them, empowering researchers to generate high-quality, reliable solubility data.
Physicochemical Properties of (R)-2-Amino-3-fluoropropan-1-ol
A foundational understanding of a molecule's intrinsic properties is essential before embarking on solubility studies. These parameters offer initial clues into its potential behavior in different environments.
| Property | Value | Source |
| Molecular Formula | C₃H₈FNO | [1] |
| Molecular Weight | 93.10 g/mol | [1] |
| Appearance | Solid (hydrochloride salt) | |
| CAS Number | 344413-79-2 (free base) | [2] |
| CAS Number | 2242468-89-7 (hydrochloride salt) |
(Note: The hydrochloride salt is often the form supplied commercially for improved stability and handling.)
Theoretical Framework for Solubility
The solubility of (R)-2-Amino-3-fluoropropan-1-ol is governed by the interplay of its functional groups with the solvent.
The Role of Functional Groups
-
Amino Group (-NH₂): This basic group can be protonated in acidic solutions to form an ammonium salt (-NH₃⁺), significantly enhancing aqueous solubility. The pKa of the amino group is a critical parameter in understanding its pH-dependent solubility.
-
Hydroxyl Group (-OH): The alcohol functionality can act as both a hydrogen bond donor and acceptor, contributing to solubility in polar protic solvents like water and alcohols.
-
Fluorine Atom (-F): The high electronegativity of fluorine can influence the local electronic environment of the molecule. While a single fluorine atom may not drastically alter the overall polarity, it can impact intermolecular interactions. Fluorinated alcohols are known to exhibit unique solvent properties, including high polarity and strong hydrogen bonding capabilities.[3]
Expected Solubility in Different Solvent Classes
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of the amino and hydroxyl groups, (R)-2-Amino-3-fluoropropan-1-ol is expected to exhibit its highest solubility in these solvents through hydrogen bonding. In aqueous solutions, solubility will be highly dependent on pH.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate solubility is anticipated in these solvents, which can accept hydrogen bonds but not donate them as effectively as protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents due to the molecule's overall polarity.
The Critical Influence of pH on Aqueous Solubility
For an amino alcohol, pH is arguably the most critical factor influencing aqueous solubility. The amino group's protonation state dictates the molecule's charge and its interaction with water.
As with other amino acids, the solubility of (R)-2-Amino-3-fluoropropan-1-ol is expected to be at its minimum near its isoelectric point and to increase significantly in both acidic and, to a lesser extent, basic conditions.[4][5]
Temperature Dependence of Solubility
The dissolution of most solid solutes is an endothermic process, meaning that solubility generally increases with temperature.[5][6] This relationship can often be described by the van't Hoff equation. Experimental determination of the temperature-solubility curve is crucial for applications such as crystallization and formulation at different storage or processing temperatures.
Experimental Protocols for Determining the Solubility Profile
A comprehensive solubility profile requires a systematic experimental approach. The following protocols are designed to provide accurate and reproducible data.
Equilibrium Solubility Determination: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method. This protocol ensures that the solvent is fully saturated with the solute.
Protocol:
-
Preparation: Add an excess amount of (R)-2-Amino-3-fluoropropan-1-ol to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a sufficient time for the excess solid to settle. Alternatively, centrifuge the samples.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Quantification: Analyze the concentration of the dissolved solute in the aliquot using a validated analytical method (see Section 3.2).
Analytical Quantification
Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography (HPLC) is a common and reliable method.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.
-
Detection: UV detection at a suitable wavelength (e.g., below 210 nm, as the molecule lacks a strong chromophore) or, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Standard Curve: Prepare a series of standards of known concentrations to generate a calibration curve for accurate quantification.
For a fluorinated compound, ¹⁹F NMR can also be a powerful quantitative tool.[7] A known concentration of a fluorinated internal standard is added to the sample, and the integral of the ¹⁹F signal of the analyte is compared to that of the standard.
Predicted and Illustrative Solubility Data
The following tables present an illustrative solubility profile for (R)-2-Amino-3-fluoropropan-1-ol based on theoretical principles. These are not experimental values and should be determined empirically.
Table 1: Illustrative Solubility in Common Solvents at 25°C
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water (pH 7) | Polar Protic | Moderately Soluble | Hydrogen bonding with -OH and -NH₂. |
| Water (pH 2) | Polar Protic | Highly Soluble | Protonation of the amino group to -NH₃⁺. |
| Methanol | Polar Protic | Highly Soluble | Strong hydrogen bonding capabilities. |
| Ethanol | Polar Protic | Soluble | Good hydrogen bonding, but slightly less polar than methanol. |
| Isopropanol | Polar Protic | Sparingly Soluble | Increased nonpolar character of the solvent.[8] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Dipole-dipole interactions, but less effective hydrogen bonding. |
| Dichloromethane | Nonpolar | Slightly Soluble | Limited interaction with the polar functional groups. |
| Hexane | Nonpolar | Insoluble | Mismatch in polarity. |
Table 2: Illustrative pH-Dependent Aqueous Solubility at 25°C
| pH | Predicted Solubility (mg/mL) | Predominant Species |
| 2.0 | > 100 | R-NH₃⁺ |
| 4.0 | > 50 | R-NH₃⁺ |
| 6.0 | ~ 10-20 | R-NH₂ / R-NH₃⁺ |
| 8.0 | ~ 5-10 | R-NH₂ (near pI) |
| 10.0 | ~ 15-25 | R-NH₂ |
| 12.0 | ~ 20-30 | R-NH₂ |
Conclusion and Future Work
The solubility profile of (R)-2-Amino-3-fluoropropan-1-ol is predicted to be heavily influenced by its polar functional groups, with high solubility in polar protic solvents and a strong dependence on the pH of aqueous solutions. While this guide provides a robust theoretical and experimental framework for its characterization, empirical determination of these values is essential for any research or development application.
Future work should focus on executing the described protocols to generate a definitive solubility database for this compound. Additionally, studies on the thermodynamic properties of dissolution, such as enthalpy and entropy, would provide a more complete understanding of its behavior in solution.[9] For drug development purposes, solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) should also be investigated. The use of predictive machine learning models could also be explored to refine solubility predictions in a wider range of solvents.[10]
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
- Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). The Solubility of Amino Acids in Various Solvent Systems. Journal of Pharmaceutical Sciences, 60(4), 565-567.
-
Fuchs, D., Fischer, J., Tumakaka, F., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19), 6578–6584. [Link]
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Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
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Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
- Khan, M. S., & Shimpi, M. R. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Molecular Liquids, 336, 116244.
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DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Lee, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 386-392. [Link]
-
Chembk. (n.d.). (2R)-3-amino-2-fluoropropan-1-ol. Retrieved from [Link]
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Stability Dynamics and Storage Protocols for (R)-2-Amino-3-fluoropropan-1-ol: A Comprehensive Technical Guide
Executive Summary
(R)-2-Amino-3-fluoropropan-1-ol is a highly specialized chiral amino alcohol utilized extensively as a building block in the synthesis of advanced therapeutics, including Aryl Hydrocarbon Receptor (AHR) modulators and kinase inhibitors[1]. The strategic placement of a fluorine atom adjacent to a chiral amino alcohol motif imparts unique physicochemical properties that are highly desirable in medicinal chemistry. However, these same structural features introduce specific stability challenges. This whitepaper provides an in-depth analysis of the compound's degradation causality and establishes field-proven, self-validating protocols for its handling and long-term storage.
Chemical Profile & Mechanistic Properties
The incorporation of a highly electronegative fluorine atom at the beta-position relative to the primary amine fundamentally alters the molecule's electronic landscape. Fluorine exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This withdrawal of electron density from the nitrogen atom significantly lowers the pKa of the conjugate acid compared to non-fluorinated analogs (such as serinol)[2][3].
While this reduced basicity modulates its pharmacodynamic profile and lipophilicity, it dictates strict handling requirements. The free base form is highly susceptible to atmospheric degradation, making the hydrochloride salt (CAS: 2242468-89-7) the strongly preferred form for long-term stability, isolation, and formulation[1].
Physicochemical Data Summary
The following table summarizes the quantitative and structural data critical for storage planning:
| Property | Value | Clinical / Synthetic Implication |
| Compound Name | (R)-2-Amino-3-fluoropropan-1-ol hydrochloride | Standardized salt form for stability. |
| CAS Number | 2242468-89-7 | Identifies the specific enantiomeric salt. |
| Molecular Formula | C3H9ClFNO | Indicates the presence of the HCl counterion. |
| Molecular Weight | 129.56 g/mol | Required for precise stoichiometric calculations. |
| Target Purity | ≥ 95% - 98% | Essential for sensitive catalytic assays[4]. |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation kinetics. |
Stability Dynamics: Causality & Degradation Pathways
Amino alcohols are inherently reactive. When exposed to ambient air, the free base of (R)-2-Amino-3-fluoropropan-1-ol undergoes two primary modes of degradation:
-
Carbamate Formation: The primary amine acts as a nucleophile, attacking atmospheric carbon dioxide (CO2) to form stable, unwanted carbamate adducts.
-
Oxidative Degradation: Ambient oxygen and moisture catalyze the oxidation of the amine, leading to complex colored impurities and loss of assay yield.
By converting the compound to its hydrochloride salt, the nitrogen lone pair is protonated. This neutralizes its nucleophilicity and effectively halts CO2 absorption, ensuring the compound is robust enough to survive isolation and formulation[1][5]. However, the resulting salt is highly hygroscopic. If exposed to humidity, it will rapidly absorb water, which can facilitate localized hydrolysis or alter the precise molarity of weighed samples.
Logical mapping of degradation pathways vs. stabilization strategies for the compound.
Self-Validating Storage and Handling Protocols
To ensure the chemical and enantiomeric integrity of (R)-2-Amino-3-fluoropropan-1-ol hydrochloride, researchers must employ rigorous workflows. The compound must be stored at 2-8°C under an inert atmosphere.
Protocol 1: Inert Atmosphere Transfer and Storage Setup
Causality: Cold compounds act as condensation nuclei. Opening a cold vial in ambient air instantly introduces moisture, ruining the integrity of the hygroscopic salt. Furthermore, standard rubber septa can leach plasticizers into the compound over time; therefore, PTFE must be used.
-
Equilibration (Validation Step 1): Remove the primary container from 2-8°C storage and place it in a desiccator at room temperature for 2 hours.
-
Self-Validation: The exterior of the vial must be completely dry to the touch and at thermal equilibrium before proceeding. If condensation is present, equilibration is incomplete.
-
-
Glovebox Transfer: Move the equilibrated vial into a glovebox purged with Argon. Argon is preferred over Nitrogen because it is denser than air and effectively blankets the solid at the bottom of the vial.
-
Aliquoting: Dispense the required mass into pre-weighed, oven-dried amber glass vials. Amber glass prevents photolytic degradation over long-term storage.
-
Sealing: Cap the vials with PTFE-lined closures. PTFE is chemically inert and prevents amine-polymer cross-reactivity.
-
Secondary Containment (Validation Step 2): Place the sealed vials into a secondary vacuum-sealed bag containing a silica desiccant pouch and a Cobalt(II) chloride moisture indicator strip.
-
Self-Validation: If the indicator strip transitions from blue to pink during the storage lifecycle, the primary seal has failed, and the batch must be quarantined and re-evaluated for moisture content.
-
Step-by-step self-validating workflow for inert handling and storage of the compound.
Protocol 2: Purity Assessment (Post-Storage)
Before utilizing stored aliquots in sensitive catalytic or biological assays, the purity must be validated to ensure the storage conditions were successful.
-
Sample Preparation: Dissolve 5 mg of the stored compound in D2O (for NMR) or an appropriate HPLC mobile phase.
-
Multinuclear NMR: Run a 19F NMR to check for defluorination or degradation products. The single fluorine environment should yield a clean, distinct multiplet. 1H NMR will confirm the integrity of the carbon backbone and the absence of carbamate shifts.
-
Chiral HPLC: Utilize a chiral stationary phase to ensure no racemization has occurred at the (R)-stereocenter during prolonged storage. Self-Validation: The chromatogram must show a single peak corresponding to the (R)-enantiomer with an enantiomeric excess (ee) of >99%.
References
-
Sigma-Aldrich. "CAS 2242468-89-7 | (R)-2-Amino-3-fluoropropan-1-ol hydrochloride." sigmaaldrich.cn. Available at:[Link]
- Google Patents. "WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer." google.com.
-
Chemicalbridge. "(R)-2-Amino-3-fluoropropan-1-ol hydrochloride." chemicalbridge.co.uk. Available at:[Link]
- Google Patents. "WO2018146010A1 - Stable structures and salts." google.com.
-
ResearchGate. "Ring Expansion Induced by DAST: Synthesis of Substituted 3-Fluoropiperidines and pKa modulation." researchgate.net. Available at: [Link]
-
ResearchGate. "Domingo GOMEZ PARDO | ESPCI Paris - Physicochemical Properties of Beta-Fluoroamines." researchgate.net. Available at:[Link]
Sources
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- 5. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]
Strategic Fluorination in Medicinal Chemistry: A Technical Whitepaper on (R)-2-Amino-3-fluoropropan-1-ol
Executive Summary
In modern drug discovery, the optimization of lead compounds for metabolic stability, target affinity, and membrane permeability is a constant challenge. The strategic insertion of a single fluorine atom into an aliphatic framework is a highly effective tactic to modulate these parameters. This whitepaper provides an in-depth technical analysis of (R)-2-Amino-3-fluoropropan-1-ol , a chiral fluorinated amino alcohol that has emerged as a critical building block in the synthesis of advanced therapeutics, most notably Aryl Hydrocarbon Receptor (AHR) inhibitors used in immuno-oncology. By examining the physicochemical causality of its structure and detailing field-proven synthetic protocols, this guide serves as a comprehensive resource for researchers integrating fluorinated synthons into their pipelines.
Chemical Identity & Physicochemical Framework
(R)-2-Amino-3-fluoropropan-1-ol is typically handled and supplied as a hydrochloride salt to prevent spontaneous degradation and improve handling properties. The presence of the highly electronegative fluorine atom adjacent to the chiral amine center fundamentally alters the molecule's electron density.
Table 1: Physicochemical Identity of the Synthon
| Parameter | Value |
| Chemical Name | (R)-2-Amino-3-fluoropropan-1-ol hydrochloride |
| CAS Registry Number | 2242468-89-7 |
| Molecular Formula | C3H9ClFNO |
| Molecular Weight | 129.56 g/mol |
| SMILES String | OCCF.[H]Cl |
| Physical Form | Solid |
| Stereochemistry | (R)-enantiomer |
Data supported by commercial chemical documentation[1],.
The Causality of Fluorination in Drug Design
As an application scientist, I do not select building blocks arbitrarily; every structural choice must have a mechanistic justification. Substituting a hydrogen atom or a hydroxyl group with a fluorine atom in a propanolamine backbone is driven by three distinct causal factors[2]:
-
pKa Modulation: Fluorine is the most electronegative element. Through strong inductive electron withdrawal (-I effect), the fluorine atom at the C3 position significantly lowers the pKa of the adjacent C2 primary amine. A lower pKa increases the proportion of the un-ionized free base at physiological pH (7.4), directly enhancing passive diffusion across lipid bilayers.
-
Metabolic Shielding: Aliphatic chains are highly susceptible to cytochrome P450-mediated oxidation. The C-F bond is exceptionally strong (~480 kJ/mol). Placing a fluorine atom at the terminal position blocks metabolic degradation, increasing the biological half-life of the resulting drug candidate.
-
Stereospecific Target Binding: The (R)-enantiomer dictates the precise spatial trajectory of the hydroxyl and fluoro groups. In the binding pocket of target proteins, fluorine acts as a weak hydrogen bond acceptor, while the hydroxyl group acts as a strong donor/acceptor. The strict (R)-configuration ensures optimal alignment with the target's amino acid residues, minimizing off-target toxicity.
Table 2: Impact of Fluorination on Amino Alcohol Properties (Comparative)
| Property | Standard Propanolamine | (R)-2-Amino-3-fluoropropan-1-ol | Mechanistic Impact |
| Amine pKa | ~9.5 | ~8.0 - 8.5 | Enhances physiological membrane permeability. |
| Lipophilicity (LogD) | Lower | Higher | Improves partitioning into hydrophobic binding pockets. |
| Metabolic Stability | Susceptible to oxidation | Highly Resistant | C-F bond blocks terminal aliphatic oxidation. |
Furthermore, the structural framework of this compound serves as the exact stable standard for developing[18F]-radiolabeled diagnostic agents used in Positron Emission Tomography (PET) imaging[3].
Therapeutic Application: AHR Inhibition in Immuno-Oncology
One of the most profound applications of (R)-2-Amino-3-fluoropropan-1-ol is its use as a terminal amine in the synthesis of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides, which are potent inhibitors of the Aryl Hydrocarbon Receptor (AHR)[4].
The Mechanistic Rationale
In the tumor microenvironment, enzymes like TDO2 and IDO1 degrade tryptophan into kynurenine. Kynurenine acts as an endogenous ligand for the cytosolic AHR. Upon binding, AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and drives the transcription of genes that promote regulatory T cell (Treg) generation while suppressing cytotoxic CD8+ T cells. This creates a highly immunosuppressive microenvironment[4].
By coupling our fluorinated synthon to a pyridazine core, researchers have developed targeted AHR inhibitors that block kynurenine binding, thereby reversing tumor-induced immunosuppression.
Caption: Tumor-derived kynurenine activation of AHR and targeted inhibition.
Experimental Methodology: Self-Validating Amide Coupling
To integrate (R)-2-Amino-3-fluoropropan-1-ol into a drug scaffold, an enantioselective amide coupling must be performed. The following protocol utilizes Propylphosphonic anhydride (T3P) and is adapted from validated pharmaceutical patent literature[4].
The Causality of Reagent Selection
-
Why T3P? Traditional coupling agents like HATU or EDC/HOBt carry a high risk of epimerizing the delicate (R)-stereocenter of our synthon. T3P operates under milder conditions, boasts a near-zero epimerization rate, and generates highly water-soluble byproducts, eliminating the need for complex chromatographic workups.
-
Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is sterically hindered. It effectively neutralizes the hydrochloride salt of the amine without acting as a competing nucleophile during the activation of the carboxylic acid.
Step-by-Step Protocol
Objective: Conjugate (R)-2-Amino-3-fluoropropan-1-ol to a heteroaryl carboxylic acid core.
-
Preparation & Free-Basing:
-
Charge a dry reaction vessel with the heteroaryl carboxylic acid (1.0 eq, approx. 0.28 mmol) and (R)-2-Amino-3-fluoropropan-1-ol hydrochloride (1.1 eq, 36 mg)[4].
-
Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (2.0 mL) under an inert nitrogen atmosphere.
-
-
Base Addition:
-
Add DIPEA (3.4 eq, 167 µL) dropwise at room temperature (20-25°C)[4].
-
Validation Checkpoint: Ensure complete dissolution; the mixture should turn into a clear homogeneous solution as the free base is generated.
-
-
T3P Activation:
-
Introduce T3P (50% solution in DMF, 1.5 eq, 134 µL) dropwise over 5 minutes[4].
-
-
Reaction Monitoring:
-
Stir the mixture for 1 hour at room temperature[4].
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The disappearance of the carboxylic acid mass peak validates complete coupling.
-
-
Purification:
-
Bypass standard aqueous workup due to the water solubility of T3P byproducts. Directly inject the crude mixture into an RP-HPLC system.
-
Utilize an X-Bridge C18 column (5µm, 100x30mm) with a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid[4].
-
-
Post-Purification Quality Control:
-
Analyze the isolated fraction via 1H and 19F NMR. Assess enantiomeric excess (ee) via chiral HPLC to confirm the strict preservation of the (R)-configuration.
-
Caption: T3P-mediated amide coupling workflow for AHR inhibitor synthesis.
References
- Synthonix, Inc. "(R)-2-Amino-3-fluoropropan-1-ol hydrochloride -[A90947]". Synthonix.
- Sigma-Aldrich. "(R)-2-Amino-3-fluoropropan-1-ol hydrochloride". MilliporeSigma.
- Smolecule. "Acetic acid;2,3-difluoropropan-1-ol - Medicinal Chemistry Applications". Smolecule.
- Google Patents. "WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer". WIPO.
- Google Patents. "US20090130020A1 - Diagnostic agents for positron emission imaging using f-18 radio-labeled amino-alcohols". USPTO.
Sources
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- 3. US20090130020A1 - Diagnostic agents for positron emission imaging using f-18 radio-labeled amino-alcohols - Google Patents [patents.google.com]
- 4. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]
The Emergence of Fluorinated Amino Alcohols: A Technical Guide to the Potential Therapeutic Applications of (R)-2-Amino-3-fluoropropan-1-ol
For distribution to researchers, scientists, and drug development professionals.
Abstract
(R)-2-Amino-3-fluoropropan-1-ol is a chiral, fluorinated amino alcohol that holds considerable, yet largely unexplored, potential within the landscape of modern drug discovery. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural motifs—a primary amino group, a hydroxyl group, and a fluorine atom—are hallmarks of compounds with significant biological activity. This technical guide synthesizes the current understanding of structurally related compounds to project the potential therapeutic avenues for (R)-2-Amino-3-fluoropropan-1-ol. We will delve into its potential as a building block for novel therapeutics, its plausible mechanisms of action by drawing parallels with analogous fluorinated and amino alcohol-containing molecules, and propose a roadmap for its systematic investigation. This document serves as a foundational resource for researchers poised to investigate the therapeutic utility of this promising chemical entity.
Introduction: The Strategic Advantage of Fluorination and Chiral Amino Alcohols in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The small size and high electronegativity of the fluorine atom can profoundly influence the physicochemical properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]
Simultaneously, the amino alcohol scaffold is a privileged structural motif present in a wide array of biologically active compounds. This functional group arrangement provides a versatile platform for interacting with biological targets through hydrogen bonding and ionic interactions. When combined, the fluorinated amino alcohol structure of (R)-2-Amino-3-fluoropropan-1-ol presents a compelling starting point for the development of novel therapeutic agents.
Physicochemical Properties of (R)-2-Amino-3-fluoropropan-1-ol
A thorough understanding of the physicochemical properties of (R)-2-Amino-3-fluoropropan-1-ol is fundamental to predicting its biological behavior and designing relevant assays. The hydrochloride salt is a common commercially available form.[2]
| Property | Value | Source |
| Molecular Formula | C3H8FNO | [3][4] |
| Molecular Weight | 93.101 g/mol | [3][4] |
| CAS Number | 344413-79-2 | [3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C or ambient | [2] |
Potential Therapeutic Applications: An Analog-Based Hypothesis
Given the limited direct research on (R)-2-Amino-3-fluoropropan-1-ol, we can extrapolate potential therapeutic applications by examining structurally similar molecules.
As a Scaffold for Novel Anticancer Agents
The aminopropanol backbone is a key feature in numerous cytotoxic compounds. For instance, derivatives of 2-amino-3-arylpropan-1-ols have been synthesized and evaluated for their antimalarial activity, highlighting the potential of this scaffold in developing antiproliferative agents.[5] Furthermore, fluorinated amino acids have demonstrated cytostatic activities and are being explored as potential chemotherapeutics.[1]
Hypothesized Mechanism of Action: A plausible mechanism could involve the induction of apoptosis. By serving as a mimic of natural amino acids, fluorinated analogs can be taken up by cancer cells and interfere with metabolic pathways or protein synthesis, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical apoptotic pathway induced by (R)-2-Amino-3-fluoropropan-1-ol derivatives.
As a Modulator of N-Methyl-D-aspartate (NMDA) Receptors
Derivatives of (R)-2-amino-3-triazolpropanoic acid have been identified as agonists at the glycine binding site of NMDA receptors.[6] The core structure of these compounds, an (R)-2-aminopropanoic acid moiety, is closely related to (R)-2-Amino-3-fluoropropan-1-ol. This suggests that with appropriate chemical modification, derivatives of (R)-2-Amino-3-fluoropropan-1-ol could be developed as modulators of NMDA receptors, with potential applications in treating neurological and psychiatric disorders.
In the Development of PET Imaging Agents for Oncology
Fluorine-18 is a widely used radionuclide for Positron Emission Tomography (PET) imaging. Radiolabeled amino acids, such as (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid, have been evaluated for their ability to visualize tumors.[7] These agents are taken up by cancer cells, which often exhibit increased amino acid metabolism. Similarly, (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[7][8]triazol-4-yl]propanoic acid has shown promise for brain tumor imaging.[9]
Given this precedent, [18F]-labeled (R)-2-Amino-3-fluoropropan-1-ol could be a promising candidate for developing novel PET tracers for oncology.
Proposed Experimental Workflows
To explore the therapeutic potential of (R)-2-Amino-3-fluoropropan-1-ol, a systematic research plan is essential.
Synthesis and Derivatization
The primary amino and hydroxyl groups of (R)-2-Amino-3-fluoropropan-1-ol offer versatile handles for chemical modification to create a library of derivatives with diverse functionalities.
Caption: General workflow for the synthesis of (R)-2-Amino-3-fluoropropan-1-ol derivatives.
Step-by-Step Protocol for N-Acylation (Example):
-
Protection: To a solution of (R)-2-Amino-3-fluoropropan-1-ol in a suitable solvent (e.g., dichloromethane), add a protecting group for the amino function, such as di-tert-butyl dicarbonate (Boc2O), in the presence of a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Protected Intermediate: Purify the crude product by flash column chromatography on silica gel.
-
Acylation: Dissolve the N-Boc protected intermediate in a suitable solvent and react with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base.
-
Deprotection: Remove the Boc protecting group using an acidic solution (e.g., trifluoroacetic acid in dichloromethane).
-
Final Purification: Purify the final product by chromatography or recrystallization.
In Vitro Biological Evaluation
Anticancer Activity Screening:
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., breast, lung, colon).
-
Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.
-
Mechanism of Action Studies: For active compounds, conduct further assays to elucidate the mechanism of action, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis (by flow cytometry), and Western blotting for key apoptotic proteins.
NMDA Receptor Binding Assay:
-
Preparation of Synaptic Membranes: Isolate synaptic membranes from rat brain tissue.
-
Radioligand Binding Assay: Perform a competitive binding assay using a radiolabeled NMDA receptor glycine site antagonist (e.g., [3H]MDL 105,519) and varying concentrations of the test compounds.
-
Data Analysis: Determine the inhibition constant (Ki) for each compound to assess its binding affinity for the glycine site.
Future Directions and Conclusion
The therapeutic potential of (R)-2-Amino-3-fluoropropan-1-ol is, at present, a landscape of opportunity for drug discovery and development. While this guide has outlined plausible avenues for investigation based on the established activities of structurally related molecules, it is imperative that these hypotheses are subjected to rigorous experimental validation.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: To explore the structure-activity relationship (SAR).
-
Broad biological screening: To identify potential therapeutic targets beyond those proposed here.
-
In vivo efficacy and toxicity studies: For promising lead compounds.
-
Development of [18F]-labeled analogs: For evaluation as PET imaging agents.
References
- Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - PMC. (n.d.).
- (R)-2-Amino-3-fluoropropan-1-ol hydrochloride - Sigma-Aldrich. (n.d.).
- 174075-83-3|(R)-2-Amino-3,3,3-trifluoropropan-1-ol - BLDpharm. (n.d.).
- (2R)-3-amino-2-fluoropropan-1-ol, min 97%, 1 gram. (n.d.).
- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).
- 2-Amino-3-fluoropropan-1-ol 1g - Dana Bioscience. (n.d.).
- (R)-2-Amino-3-fluoropropan-1-ol hydrochloride - Sigma-Aldrich. (n.d.).
- (2R)-3-amino-2-fluoropropan-1-ol 344413-83-8 wiki - Guidechem. (n.d.).
- Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry - Benchchem. (n.d.).
- Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers. (n.d.).
- Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. (2015, December 11).
- 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing). (n.d.).
- Card Expert Search - ClinicalTrials.gov. (n.d.).
-
Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[7][8]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed. (2010, December 15). Retrieved from
- 2-amino-3,3,3-trifluoropropan-1-ol hydrochloride 95% | CAS: 1196154-75-2 | AChemBlock. (2026, February 27).
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (2023, February 2).
- Clinical Trials, Science & Innovation | Arrowhead Pharmaceuticals. (n.d.).
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. (R)-2-Amino-3-fluoropropan-1-ol hydrochloride | 2242468-89-7 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. guidechem.com [guidechem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 7. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 174075-83-3|(R)-2-Amino-3,3,3-trifluoropropan-1-ol|BLD Pharm [bldpharm.com]
- 9. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Fluorinated Amino Alcohols
Executive Summary
The incorporation of fluorine into organic frameworks is a cornerstone strategy in contemporary medicinal chemistry. Fluorinated amino alcohols, in particular, are privileged motifs found in numerous FDA-approved therapeutics (e.g., Efavirenz, various protease inhibitors)[1]. The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl ( −CF3 ) group significantly modulate the pKa of adjacent amines, enhance metabolic stability, and improve membrane permeability[1]. However, the asymmetric synthesis of these compounds presents unique catalytic challenges. This application note details two highly robust, self-validating enantioselective methodologies: the Copper-Catalyzed Asymmetric Henry Reaction and the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR) [2][3].
Mechanistic Causality & Strategic Design
The Retro-Henry Challenge in Trifluoromethyl Ketones
The Henry (nitroaldol) reaction between nitromethane and trifluoromethyl ketones offers a direct route to β -nitro- α -trifluoromethyl alcohols, which are easily reduced to the corresponding amino alcohols[4]. The primary synthetic challenge is the highly facile retro-Henry reaction .
Causality: The strong electron-withdrawing −CF3 group makes the carbonyl carbon highly electrophilic, accelerating the initial nucleophilic attack. However, it also stabilizes the resulting alkoxide intermediate. Under basic conditions, this intermediate rapidly collapses back into the starting ketone and nitronate anion, leading to thermodynamic equilibration and racemization[4][5]. Solution: To suppress reversibility, the reaction must be strictly kinetically controlled. Utilizing a bidentate Copper(II)-bis(oxazoline) (Cu-BOX) catalyst at sub-zero temperatures (-20 °C) locks the intermediate in a rigid square-pyramidal geometry, preventing the retro-aldol collapse while ensuring high enantiofacial discrimination[3][4].
Dynamic Kinetic Resolution (DKR) via ATH
An alternative and highly scalable approach is the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of racemic α -fluoro- β -amino ketones[2].
Causality: The α -proton situated between the carbonyl and the fluorinated/amine moiety is highly acidic. Under the mildly basic conditions of ATH (e.g., using HCOONa or KOH ), this proton is rapidly abstracted, causing continuous epimerization of the starting material[6]. By employing a chiral Noyori-Ikariya catalyst (e.g., RuCl(TsDPEN)(p−cymene) ), the reduction of one enantiomer (the "matched" substrate) outpaces both the reduction of the "mismatched" enantiomer and the epimerization rate. This funnels the racemic mixture into a single contiguous stereoisomer with exceptional diastereo- and enantioselectivity (>99% ee, >99:1 dr)[2][6].
Fig 1. Divergent synthetic workflows for accessing enantiopure fluorinated amino alcohols.
Quantitative Comparison of Catalytic Strategies
| Parameter | Cu-Catalyzed Asymmetric Henry | Ru-Catalyzed ATH-DKR |
| Starting Material | Trifluoromethyl ketones | Racemic α -amino fluorinated ketones |
| Catalyst System |
Cu(OTf)2
| RuCl(S,S−TsDPEN)(p−cymene) |
| Typical Yield | 85 – 95% (over 2 steps) | 90 – 99% |
| Enantiomeric Excess | 90 – 97% ee | >99% ee |
| Diastereomeric Ratio | N/A (Creates 1 stereocenter) | Up to >99:1 dr (Creates 2 stereocenters) |
| Key Challenge | Retro-Henry racemization | Substrate protecting group compatibility |
| Scalability | Moderate (Requires low temp) | High (Runs at 40 °C, highly robust) |
Experimental Protocols
Protocol A: Cu-Catalyzed Enantioselective Henry Reaction
This protocol describes the synthesis of β -nitro- α -trifluoromethyl alcohols, the direct precursors to fluorinated amino alcohols[3][4].
Reagents:
-
Aryl trifluoromethyl ketone (1.0 equiv, 1.0 mmol)
-
Nitromethane (10.0 equiv, acts as reagent and co-solvent)
-
Cu(OTf)2 (0.1 equiv, 10 mol%)
-
(S,S)-tert-butyl-bis(oxazoline) ligand (0.11 equiv, 11 mol%)
-
Triethylamine ( Et3N ) (0.1 equiv, 10 mol%)
-
Anhydrous Dichloromethane (DCM) (2.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In an oven-dried Schlenk flask under argon, combine Cu(OTf)2 and the chiral BOX ligand in anhydrous DCM. Stir at room temperature for 2 hours until a homogeneous deep blue/green solution forms. Insight: Pre-coordination is critical; uncoordinated copper will catalyze the racemic background reaction.
-
Temperature Equilibration: Cool the catalyst solution to exactly -20 °C using a cryocooler. Insight: Strict temperature control is non-negotiable to suppress the thermodynamic retro-Henry pathway.
-
Substrate Addition: Add the trifluoromethyl ketone dropwise, followed by nitromethane.
-
Initiation: Add Et3N slowly down the side of the flask. The base deprotonates nitromethane to form the active nitronate species[3].
-
Monitoring (Self-Validation): Monitor the reaction via TLC. To validate the suppression of the retro-Henry reaction, pull a 10 μL aliquot at 12h and 24h, quench immediately in dilute HCl , and analyze via chiral HPLC. An erosion of ee between 12h and 24h indicates inadequate temperature control.
-
Quench and Workup: Once complete (typically 24-48h), quench the reaction with 1M HCl (2 mL) at -20 °C to instantly protonate the nitronate and destroy the catalyst. Extract with Ethyl Acetate, dry over Na2SO4 , and concentrate.
-
Reduction: The crude nitro-alcohol is dissolved in Methanol, treated with 10% Pd/C, and stirred under an H2 atmosphere (1 atm) for 12 hours to yield the final fluorinated amino alcohol.
Protocol B: Ru-Catalyzed ATH-DKR of Racemic α -Amino Ketones
This protocol utilizes dynamic kinetic resolution to establish two contiguous stereocenters simultaneously[2][6].
Reagents:
-
Racemic N-protected α -amino trifluoromethyl ketone (1.0 equiv, 1.0 mmol)
-
RuCl(S,S−TsDPEN)(p−cymene) (0.01 equiv, 1 mol%)
-
Sodium formate ( HCOONa ) (5.0 equiv)
-
Degassed H2O / Ethyl Acetate (1:1 v/v, 4.0 mL)
Step-by-Step Methodology:
-
Solvent Degassing: Sparge the H2O /EtOAc mixture with argon for 30 minutes. Insight: Oxygen irreversibly deactivates the active 16-electron Ru-hydride intermediate.
-
Reaction Assembly: To a Schlenk tube, add the racemic ketone, HCOONa , and the Ru-catalyst. Add the degassed solvent mixture.
-
Epimerization/Reduction Cycle: Heat the biphasic mixture to 40 °C with vigorous stirring (1000 rpm). Insight: The basic formate aqueous layer promotes the rapid epimerization of the α -stereocenter, while the lipophilic Ru-catalyst selectively reduces the matched (R)-enantiomer in the organic phase.
-
Phase Separation & Workup: After 16 hours, cool to room temperature. Separate the organic layer, wash with brine, dry over MgSO4 , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography to isolate the enantiopure (1R, 2S)-fluorinated amino alcohol.
Fig 2. Dynamic Kinetic Resolution (DKR) mechanism in Ru-catalyzed ATH of amino ketones.
References
-
Molecular dynamics and NMR reveal the coexistence of H-bond-assisted and through-space J FH coupling in fluorinated amino alcohols ResearchGate 1[1]
-
Asymmetric transfer hydrogenation of fluorinated ketone and imine derivatives: An efficient access to valuable building blocks Tetrahedron (via ResearchGate) 2[2]
-
Homochiral β -CF3, -SCF3 and -OCF3 secondary alcohols: catalytic stereoconvergent synthesis, bioactivity and flexible crystals ChemRxiv 6[6]
-
Recent progress in copper catalyzed asymmetric Henry reaction Chinese Journal of Organic Chemistry 5[5]
-
Copper-Catalyzed Enantioselective Henry Reactions of α -Keto Esters: An Easy Entry to Optically Active β -Nitro- α -hydroxy Esters and β -Amino- α -hydroxy Esters The Journal of Organic Chemistry - ACS Publications 3[3]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues PMC - National Institutes of Health 4[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in copper catalyzed asymmetric Henry reaction [html.rhhz.net]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: Advanced Analytical Methodologies for the Quantification of (R)-2-Amino-3-fluoropropan-1-ol
Executive Summary & Chemical Context
(R)-2-Amino-3-fluoropropan-1-ol (CAS: 2242468-89-7) is a highly polar, chiral, fluorinated amino alcohol utilized as a critical building block in the development of advanced peptidomimetics and small-molecule kinase inhibitors.
From an analytical perspective, quantifying this compound presents a triad of challenges:
-
Lack of a Native Chromophore: Aliphatic amino alcohols do not absorb UV light at standard wavelengths, rendering conventional HPLC-UV methods ineffective.
-
High Polarity: The combination of hydroxyl and amino groups results in poor retention and peak shape on standard reversed-phase (C18) columns.
-
Chiral Integrity: Drug development requires rigorous enantiomeric excess (ee) determination to differentiate the (R)-enantiomer from its (S)-counterpart.
This application note provides drug development professionals with two field-proven, self-validating analytical workflows: a high-throughput pre-column derivatization method for routine batch release, and a direct chiral LC-MS/MS method for trace enantiomeric quantification.
Mechanistic Rationale: The Causality Behind the Chemistry
To build robust analytical methods, we must design systems that chemically overcome the analyte's native limitations.
Overcoming UV Invisibility via Dansylation
For routine Assay and Impurity testing, we employ Dansyl Chloride (DNS-Cl) pre-column derivatization. DNS-Cl reacts specifically with the primary amine of (R)-2-Amino-3-fluoropropan-1-ol.
-
The Causality: This reaction covalently attaches a bulky, hydrophobic naphthyl group to the molecule. This modification serves a dual purpose: it drastically increases the molecule's hydrophobicity (enabling strong retention on standard C18 columns) and introduces a highly sensitive fluorescent tag (Ex: 340 nm / Em: 525 nm) [[1]]().
-
The Catalyst: We utilize 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. DMAP accelerates the reaction of the sterically hindered amino group, driving the derivatization to >99% completion within 30 minutes at mild temperatures [[1]]().
Direct Chiral Resolution via Host-Guest Complexation
For trace enantiomeric purity, derivatization is bypassed in favor of direct Chiral LC-MS/MS using a Crown Ether Chiral Stationary Phase (CSP) .
-
The Causality: Crown ethers (specifically 18-crown-6 derivatives) form a highly stereoselective "sandwiched complex" with protonated primary amines. This host-guest interaction relies on precise hydrogen bonding between the amine hydrogens and the ether oxygens, allowing for baseline chromatographic resolution of the (R) and (S) enantiomers based on spatial fit 2.
Maximizing MS Sensitivity with HFIP
In the LC-MS/MS workflow, Hexafluoroisopropanol (HFIP) is utilized as the mobile phase modifier instead of standard formic acid.
-
The Causality: HFIP acts as a volatile, acidic ion-pairing agent. Its low boiling point and high electronegativity provide an ideal microenvironment in the electrospray ionization (ESI) droplet. It promotes efficient droplet fission and analyte ionization while dramatically reducing the MS signal suppression typically caused by standard carboxylic acids 3.
Analytical Workflows & Visualizations
Caption: Decision matrix for selecting the optimal quantification strategy for fluorinated amino alcohols.
Caption: Step-by-step workflow for the pre-column dansylation and subsequent UHPLC-FL detection.
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it continuously proves its own validity. Both protocols below integrate mandatory System Suitability Testing (SST) to ensure data integrity prior to sample analysis.
Protocol A: Routine Assay via Dansylation and UHPLC-FL
Ideal for bulk drug substance quantification and stability testing.
Step 1: Reagent & Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of (R)-2-Amino-3-fluoropropan-1-ol in anhydrous Acetonitrile (MeCN).
-
Prepare the derivatizing cocktail: 10 mg/mL Dansyl Chloride and 2 mg/mL DMAP in MeCN.
Step 2: Derivatization Reaction
-
Transfer 100 µL of the sample stock into an amber HPLC vial (dansyl derivatives are light-sensitive).
-
Add 200 µL of the derivatizing cocktail and 50 µL of Triethylamine (to maintain basic pH).
-
Cap the vial and incubate at 40°C for exactly 30 minutes.
Step 3: Quenching & Analysis
-
Add 50 µL of 2M Methylamine to quench unreacted DNS-Cl (prevents baseline interference).
-
Dilute to 1.0 mL with mobile phase A and inject 2 µL into the UHPLC system.
Self-Validation (SST) Criteria:
-
Inject the derivatized reference standard six times.
-
Pass Criteria: Peak Area RSD ≤ 1.5%; Tailing Factor ≤ 1.2; Theoretical Plates > 10,000. Do not proceed with sample analysis if criteria fail.
Protocol B: Trace Enantiomeric Purity via Chiral LC-MS/MS
Ideal for detecting trace levels of the (S)-enantiomer impurity.
Step 1: Sample Preparation
-
Dissolve the sample in 50:50 Methanol/Water to a final concentration of 10 µg/mL. No derivatization is required 4.
Step 2: Chromatographic Separation
-
Column: Crown Ether Chiral Stationary Phase (e.g., Daicel Chiralpak CR(+)), 150 x 2.1 mm, 3 µm.
-
Mobile Phase: Isocratic elution using 80% Methanol / 20% Water containing 25 mM HFIP.
Step 3: Mass Spectrometry (ESI+)
-
Monitor the specific MRM transition for protonated (R)-2-Amino-3-fluoropropan-1-ol: m/z 94.1 → m/z 76.0 (Loss of H2O).
Self-Validation (SST) Criteria:
-
Inject a racemic mixture standard (containing both R and S enantiomers).
-
Pass Criteria: Chromatographic resolution (Rs) between the (R) and (S) peaks must be ≥ 2.0. Signal-to-noise (S/N) for the 0.05% (S)-enantiomer spike must be ≥ 10.
Quantitative Data & Method Parameters
Table 1: UHPLC-FL Gradient Conditions for Dansylated Analyte (Protocol A) Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 80 | 20 | 0.4 |
| 1.0 | 80 | 20 | 0.4 |
| 5.0 | 0 | 100 | 0.4 |
| 7.0 | 0 | 100 | 0.4 |
| 7.1 | 80 | 20 | 0.4 |
| 10.0 | 80 | 20 | 0.4 |
Table 2: Comparative Method Validation Parameters
| Validation Parameter | Protocol A: UHPLC-FL (Derivatized) | Protocol B: Chiral LC-MS/MS (Direct) |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.050 µg/mL | 0.15 ng/mL |
| Linearity (R²) | > 0.999 (0.1 - 50 µg/mL) | > 0.995 (0.5 - 100 ng/mL) |
| Recovery (Accuracy) | 98.5% - 101.2% | 92.0% - 105.5% |
| Chiral Resolution (Rs) | N/A (Achiral Method) | ≥ 2.5 (Baseline Separation) |
References
-
Title : Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography Source : PubMed / NIH URL :[Link]
-
Title : Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography–electrospray Source : Peking University / Elsevier URL :[Link]
-
Title : The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides Source : PubMed Central / NIH URL : [Link]
Sources
- 1. ues.pku.edu.cn [ues.pku.edu.cn]
- 2. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Biocatalytic Synthesis of Chiral Amino Alcohols: Advanced Enzymatic Cascades and Process Protocols
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Technical Protocol
Introduction & Strategic Rationale
Chiral vicinal amino alcohols are highly prized building blocks in the pharmaceutical industry, forming the structural core of numerous active pharmaceutical ingredients (APIs), including sphingosine derivatives, β -blockers, and HIV protease inhibitors. Historically, the synthesis of these motifs relied on step-intensive chiral pool strategies or transition-metal chemocatalysis, which often suffer from poor atom economy, the need for hazardous reagents, and the requirement for complex protection/deprotection schemes.
As a Senior Application Scientist, I advocate for biocatalysis as a superior alternative. Enzymatic routes offer exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions, drastically reducing the environmental factor (E-factor) of the process. This guide details two field-proven biocatalytic workflows: the Transketolase/ ω -Transaminase (TK/ ω -TA) cascade for de novo C-C bond formation and amination , and the Ketoreductase (KRED)-catalyzed Dynamic Kinetic Resolution (DKR) of α -amino ketones .
Mechanistic Pathways & Enzyme Selection
Pathway A: The Transketolase / ω -Transaminase Cascade
This two-step, one-pot cascade builds the chiral amino alcohol from inexpensive, achiral precursors.
-
C-C Bond Formation: Transketolase (TK) catalyzes the stereoselective transfer of a two-carbon ketol group from a donor (e.g., hydroxypyruvate) to an aldehyde acceptor. The irreversible decarboxylation of hydroxypyruvate provides a powerful thermodynamic driving force, yielding an α,α′ -dihydroxyketone.
-
Stereoselective Amination: An engineered ω -transaminase ( ω -TA) subsequently converts the newly formed ketone into a chiral amine. Isopropylamine (IPA) is utilized as a cheap amine donor.
Pathway B: KRED-Catalyzed Dynamic Kinetic Resolution (DKR)
For substrates possessing a configurationally labile α -stereocenter, KREDs can perform a highly efficient DKR. The KRED selectively reduces one enantiomer of a racemic α -amino ketone to the corresponding anti- or syn-1,2-amino alcohol. Concurrently, the unreacted enantiomer rapidly racemizes in situ at a slightly basic pH. This circumvents the 50% yield limit of classical kinetic resolutions, enabling a theoretical 100% conversion to a single diastereomer .
Fig 1: Biocatalytic workflows for chiral amino alcohol synthesis via TK/ω-TA cascade and KRED DKR.
Quantitative Data: Process Metrics Comparison
The transition from chemocatalysis to biocatalysis fundamentally alters process metrics. The table below summarizes the typical performance parameters observed during scale-up.
| Process Metric | Traditional Chemocatalysis | Biocatalysis (TK/ω-TA or KRED) |
| Catalyst Type | Transition metals (Ru, Rh, Ir), Chiral Auxiliaries | Engineered Enzymes (TK, ω-TA, KRED) |
| Reaction Conditions | High pressure ( H2 ), organic solvents, extreme temps | Aqueous buffer, atmospheric pressure, 25-30 °C |
| Stereoselectivity | Moderate to High (80-95% ee) | Exquisite (>99% ee, >99:1 dr) |
| Atom Economy | Poor (High E-factor due to protection/deprotection) | Excellent (Direct functionalization, Low E-factor) |
| Step Count | High (3-6 steps from chiral pool) | Low (1-2 steps, one-pot cascades possible) |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Preparative-Scale Synthesis of (2S,3S)-2-Aminopentane-1,3-diol via TK/ ω -TA Cascade
Reference Standard: Adapted from Smith et al., Org. Process Res. Dev..
Causality & Design Rationale: Thiamine pyrophosphate (TPP) is the essential cofactor for transketolase, mediating the nucleophilic attack on the aldehyde via an ylide intermediate, while Mg2+ coordinates TPP to the active site. Pyridoxal-5'-phosphate (PLP) is the obligate electron sink for the transaminase. Isopropylamine is used in vast excess to thermodynamically drive the inherently reversible amination reaction forward.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mL of 50 mM HEPES buffer. Adjust to pH 7.5. Add 2.4 mM TPP and 9.0 mM MgCl2 .
-
Substrate Addition: Dissolve lithium hydroxypyruvate (50 mM) and propanal (50 mM) into the buffer.
-
C-C Bond Formation: Add purified Transketolase (e.g., engineered mutant D469T) to a final concentration of 0.5 mg/mL. Incubate at 25 °C and 250 rpm for 24 hours. Validation check: Assay an aliquot via HPLC to confirm >95% conversion to the α,α′ -dihydroxyketone.
-
Amination Setup: Adjust the reaction pH to 8.5 using 1 M NaOH. Add isopropylamine (IPA) to a final concentration of 500 mM, followed by 1 mM PLP.
-
Biocatalyst Addition: Add ω -Transaminase (e.g., from Chromobacterium violaceum) at 2.0 mg/mL.
-
Incubation & Recovery: Incubate at 30 °C for 48 hours. The acetone byproduct can be removed via gentle nitrogen sparging to further drive the equilibrium. Extract the basic aqueous phase with ethyl acetate, dry over Na2SO4 , and concentrate in vacuo.
Protocol 2: KRED-Catalyzed DKR of α -Amino Ketones
Reference Standard: Adapted from principles of KRED-catalyzed DKR .
Causality & Design Rationale: KREDs require stoichiometric NADPH. Because NADPH is prohibitively expensive for preparative scale, a cofactor recycling system using Glucose Dehydrogenase (GDH) and D-glucose is employed to continuously regenerate NADPH from NADP+. The reaction is maintained at pH 8.0—a critical "Goldilocks" zone that is basic enough to promote the spontaneous enolization/racemization of the α -amino ketone, but neutral enough to prevent the hydrolytic degradation of the NADP(H) cofactor.
Step-by-Step Methodology:
-
Reaction Matrix: In a jacketed bioreactor, prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 8.0) containing 10% (v/v) DMSO to aid substrate solubility.
-
Substrate & Cofactor Loading: Dissolve the racemic α -amino ketone substrate (100 mM). Add NADP+ (1 mM) and D-glucose (150 mM).
-
Enzyme Addition: Add Glucose Dehydrogenase (GDH, 10 U/mL) and the engineered Ketoreductase (KRED, 5 mg/mL).
-
pH-Stat Control (Critical Step): Stir the biotransformation at 30 °C. As GDH oxidizes glucose to regenerate NADPH, it produces gluconic acid, which will rapidly drop the pH and halt racemization. Use an automated pH-stat to titrate the reaction with 1 M NaOH, strictly maintaining pH 8.0.
-
Monitoring & Workup: Monitor the reaction via chiral GC or HPLC. Upon reaching >99% conversion and >99:1 dr (typically 18-24 hours), extract the product with methyl tert-butyl ether (MTBE) (3 x 100 mL). Wash the combined organic layers with brine, dry, and evaporate to yield the pure chiral 1,2-amino alcohol.
Troubleshooting & Process Optimization
-
Incomplete Conversion in Transaminase Reactions: If the ω -TA reaction stalls, it is likely due to thermodynamic equilibrium or product inhibition by acetone. Solution: Implement an in situ product removal (ISPR) strategy. Applying a mild vacuum (e.g., 800 mbar) or sweeping the headspace with nitrogen effectively volatilizes the acetone, pulling the reaction to completion.
-
Poor Diastereomeric Excess in DKR: If the KRED reaction yields a mixture of diastereomers, the enzymatic reduction rate is likely outpacing the spontaneous racemization rate of the substrate. Solution: Increase the reaction temperature slightly (e.g., to 35 °C) to accelerate racemization, or lower the KRED loading to balance the kinetic rates. Ensure the pH has not dropped below 7.5.
References
- Smith, M. E. B., Chen, B. H., Hibbert, E. G., Kaulmann, U., Smithies, K., Galman, J. L., Baganz, F., Dalby, P. A., Hailes, H. C., Lye, G. J., Ward, J. M., Woodley, J. M., & Micheletti, M. (2010).
Application Notes and Protocols for (R)-2-Amino-3-fluoropropan-1-ol in Enzyme Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-amino-3-fluoropropan-1-ol is a chiral building block of significant interest in medicinal chemistry, particularly in the design of potent and selective enzyme inhibitors. Its structural features, including a primary amine, a secondary alcohol, and a strategically positioned fluorine atom, make it a valuable scaffold for creating transition-state analogue inhibitors. The fluorine atom, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the resulting inhibitor.[1][2] This document provides a comprehensive guide to the application of (R)-2-amino-3-fluoropropan-1-ol in the design and evaluation of inhibitors for two important classes of enzymes: Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin K.
The Role of (R)-2-amino-3-fluoropropan-1-ol in Inhibitor Design
The amino alcohol moiety of (R)-2-amino-3-fluoropropan-1-ol can mimic the tetrahedral intermediate of peptide bond hydrolysis, a key transition state in the catalytic mechanism of many proteases. This allows inhibitors incorporating this scaffold to bind tightly to the enzyme's active site. The fluorine atom can further enhance this interaction through favorable electrostatic interactions and by increasing the acidity of the adjacent hydroxyl group, which can lead to stronger hydrogen bonding with active site residues.
Target Enzyme Classes:
-
Dipeptidyl Peptidase IV (DPP-IV): A serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1.[3] DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes.
-
Cathepsin K: A cysteine protease predominantly expressed in osteoclasts, responsible for the degradation of bone matrix proteins.[4][5] Inhibitors of Cathepsin K are promising therapeutic agents for osteoporosis and other bone-related disorders.[4][5]
Synthesis of Inhibitor Scaffolds
While (R)-2-amino-3-fluoropropan-1-ol hydrochloride is commercially available, it serves as a starting point for the synthesis of more complex inhibitor structures.[6] A common strategy for targeting proteases is to incorporate the amino alcohol into a peptide-like scaffold, often with an electrophilic "warhead" to enhance potency. For cysteine proteases like Cathepsin K, dipeptide nitriles are a well-established class of reversible covalent inhibitors.[2][6]
Protocol 1: Synthesis of a Dipeptide Nitrile Inhibitor Scaffold for Cathepsin K
This protocol outlines a general approach to synthesizing a dipeptide nitrile inhibitor incorporating the (R)-2-amino-3-fluoropropan-1-ol moiety.
Step 1: Protection of the Amino Group
-
Dissolve (R)-2-amino-3-fluoropropan-1-ol hydrochloride in a suitable solvent such as dichloromethane (DCM).
-
Add a base, like triethylamine (TEA), to neutralize the hydrochloride salt.
-
Introduce a protecting group for the primary amine, for example, by adding Di-tert-butyl dicarbonate (Boc)₂O for Boc-protection.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Purify the Boc-protected product by column chromatography.
Step 2: Coupling with a P2 Amino Acid
-
Activate the carboxylic acid of a desired N-protected P2 amino acid (e.g., Boc-Leucine) using a coupling agent like HATU or HOBt/EDC.
-
Add the deprotected amino group of a suitable P1 building block (in this case, a glycine nitrile derivative).
-
Stir the reaction in a suitable solvent like DMF at room temperature.
-
Monitor the reaction by TLC and purify the resulting dipeptide nitrile by column chromatography.
Step 3: Deprotection and Final Coupling
-
Deprotect the N-terminus of the dipeptide nitrile (e.g., remove the Boc group using trifluoroacetic acid (TFA) in DCM).
-
Couple the deprotected dipeptide nitrile with the Boc-protected (R)-2-amino-3-fluoropropan-1-ol (from Step 1) using standard peptide coupling conditions as described in Step 2.
-
Purify the final inhibitor product by preparative HPLC.
Caption: Synthetic workflow for a dipeptide nitrile inhibitor.
Biochemical Assays for Enzyme Inhibition
Biochemical assays are essential for determining the potency of a newly synthesized inhibitor directly against the purified enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter obtained from these assays.
Protocol 2: Fluorometric DPP-IV Inhibition Assay
This protocol is adapted for a 96-well plate format and utilizes a fluorogenic substrate.[7][8]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: 100 mM HEPES, pH 7.8, with 1 µg/ml BSA
-
Test inhibitor (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions to create a range of concentrations.
-
Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate in Assay Buffer to their optimal working concentrations.
-
-
Assay Setup:
-
Add 25 µL of the diluted DPP-IV enzyme solution to each well, except for the blank wells.
-
Add 25 µL of the serially diluted test inhibitor or positive control to the respective wells. For the enzyme control (100% activity), add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Fluorometric Cathepsin K Inhibition Assay
This protocol uses a fluorogenic substrate to measure Cathepsin K activity.
Materials:
-
Human recombinant Cathepsin K
-
Cathepsin K substrate: Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC)
-
Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5
-
Test inhibitor (dissolved in DMSO)
-
Positive control inhibitor (e.g., Odanacatib)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Activation: Activate the Cathepsin K by pre-incubating it in Assay Buffer at room temperature for 15 minutes.
-
Assay Setup:
-
Add the activated Cathepsin K solution to each well of the microplate.
-
Add the test inhibitor at various concentrations. Include a positive control and a no-inhibitor control.
-
Incubate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add the Z-FR-AMC substrate to all wells to start the reaction.
-
Monitor the increase in fluorescence over time at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting to a dose-response curve.
-
Caption: General workflow for biochemical enzyme inhibition assays.
Cell-Based Assays for Inhibitor Evaluation
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.
Protocol 4: Cell-Based DPP-IV Inhibition Assay Using Caco-2 Cells
Caco-2 cells, a human colon adenocarcinoma cell line, endogenously express DPP-IV on their surface, making them a suitable model for in situ inhibitor screening.[1][9][10]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DPP-IV substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., PBS or HBSS)
-
Test inhibitor and positive control
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells in a 96-well plate at an appropriate density and culture until they reach confluency.
-
-
Inhibitor Treatment:
-
Wash the cells with Assay Buffer.
-
Add the test inhibitor at different concentrations to the cells and incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Enzyme Activity Measurement:
-
Add the Gly-Pro-AMC substrate to each well.
-
Immediately measure the fluorescence at 37°C in a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the fluorescence signal.
-
Determine the percent inhibition and calculate the cellular IC50 value.
-
Caption: Workflow for a cell-based DPP-IV inhibition assay.
Data Presentation and Interpretation
The inhibitory potency of compounds derived from (R)-2-amino-3-fluoropropan-1-ol should be summarized in a clear and concise format.
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) |
| Example Inhibitor 1 | DPP-IV | Biochemical | 0.3 ± 0.03[11] |
| Example Inhibitor 2 | DPP-IV | Biochemical | 1.2 ± 0.04[11] |
| Example Inhibitor 3 | Cathepsin K | Biochemical | 0.44[4][5] |
| Example Inhibitor 4 | Cathepsin K | Cell-based | 0.12[12] |
Note: The IC50 values presented are for illustrative purposes and represent compounds with similar structural features or targeting the same enzymes.
Conclusion
(R)-2-amino-3-fluoropropan-1-ol is a highly valuable and versatile building block for the rational design of enzyme inhibitors. Its unique structural and electronic properties can be leveraged to develop potent and selective inhibitors against a range of therapeutic targets, including DPP-IV and Cathepsin K. The protocols and guidelines presented in this document provide a solid framework for the synthesis, biochemical evaluation, and cell-based characterization of novel inhibitors derived from this promising scaffold.
References
-
Caron, J., et al. (2017). Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors. PubMed. [Link]
-
Various Authors. (2025). Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors. ACS Publications. [Link]
-
Ward, Y. D., et al. (2002). Design and synthesis of dipeptide nitriles as reversible and potent Cathepsin S inhibitors. Journal of Medicinal Chemistry, 45(25), 5471-82. [Link]
-
Finamore, R., et al. (2018). Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum. MDPI. [Link]
-
Al-masri, I. M. (2017). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
-
Caron, J., et al. (2017). Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors. ScienceDirect. [Link]
-
Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Thompson, S. K., et al. (1997). Design of potent and selective human cathepsin K inhibitors that span the active site. Proceedings of the National Academy of Sciences, 94(26), 14249-14254. [Link]
-
Gauthier, J. Y., et al. (2009). Design and synthesis of dipeptidyl nitriles as potent, selective, and reversible inhibitors of cathepsin C. PubMed. [Link]
-
Hindawi. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Hindawi. [Link]
-
Conti, R., et al. (2011). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) -... PMC. [Link]
-
Scharpé, S., et al. (1988). Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine. ResearchGate. [Link]
-
Lin, S., et al. (2019). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. PMC. [Link]
-
Ferreira, D., et al. (2022). A patent review on cathepsin K inhibitors to treat osteoporosis (2011 – 2021). ScienceDirect. [Link]
-
Beilstein Journals. (2023). Dipeptide analogues of fluorinated aminophosphonic acid sodium salts as moderate competitive inhibitors of cathepsin C. Beilstein Journals. [Link]
-
Lin, S., et al. (2019). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Publishing. [Link]
-
MDPI. (2023). A Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI. [Link]
-
Altmann, E., et al. (2006). Dipeptide nitrile inhibitors of cathepsin K. PubMed. [Link]
-
Hossain, S., & Kocer, B. (2021). A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L. PMC. [Link]
-
Ganesan, A., et al. (2017). Advances in the discovery of cathepsin K inhibitors on bone resorption. PMC. [Link]
-
Lin, J., et al. (1998). Inhibition of dipeptidyl peptidase IV by fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics. PMC. [Link]
-
Li, Y., et al. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers. [Link]
-
Welch, J. T., et al. (2003). Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic. Bioorganic & Medicinal Chemistry, 11(2), 207-15. [Link]
-
Lacroix, I. M. E., & Li-Chan, E. C. Y. (2016). Food-derived dipeptidyl-peptidase IV inhibitors as a potential approach for glycemic regulation. UBC Library Open Collections. [Link]
-
Vandekerckhove, S., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Beilstein. [Link]
-
Vandekerckhove, S., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. ResearchGate. [Link]
-
Rasayan J. Chem. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan J. Chem., 11(2), 793-801. [Link]
Sources
- 1. Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.es [promega.es]
- 4. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of dipeptide nitriles as reversible and potent Cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. oatext.com [oatext.com]
- 12. Design of potent and selective human cathepsin K inhibitors that span the active site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-2-Amino-3-fluoropropan-1-ol
Welcome to the technical support guide for the purification of (R)-2-Amino-3-fluoropropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this chiral fluorinated amino alcohol. Its unique combination of a primary amine, a primary alcohol, a chiral center, and a fluorine atom necessitates carefully considered purification strategies. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address issues you may encounter during your experiments.
Method Selection: Choosing Your Purification Strategy
The initial purity of your crude product and the nature of the impurities are the most critical factors in selecting an appropriate purification method. A preliminary analysis by Thin-Layer Chromatography (TLC) and ¹H NMR is strongly recommended to guide your decision.
Q1: My crude material contains multiple impurities with a wide range of polarities. What is the best starting point for purification?
A1: For complex mixtures, flash column chromatography is the most effective initial purification step.[1] (R)-2-Amino-3-fluoropropan-1-ol is a polar molecule, so you will need a polar stationary phase like silica gel and a polar eluent system.
-
Expertise & Experience: The primary amine in your compound has a high affinity for the acidic silanol groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption. To mitigate this, it is crucial to add a basic modifier to your mobile phase. A common and effective choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent system.[2]
Q2: After initial purification, I have a solid product but need to improve its purity further. What method should I use?
A2: If your product is crystalline and has moderate purity (e.g., >90%), recrystallization is an excellent and scalable method for achieving high purity. The key is to identify a suitable solvent or solvent pair.
-
Expertise & Experience: For polar molecules like this amino alcohol, a single solvent is often insufficient. A two-solvent system, consisting of a "good" solvent in which the compound is soluble when hot and a "poor" anti-solvent in which it is insoluble, is typically more effective.[3] Start by dissolving your compound in a minimal amount of a hot polar solvent (like isopropanol or ethanol) and then slowly add a non-polar anti-solvent (like hexanes or heptane) until the solution becomes cloudy. Slow cooling will then promote the formation of pure crystals.[4]
Q3: My synthesis was not completely stereoselective, and I have a mixture of (R) and (S) enantiomers. How can I isolate the desired (R)-enantiomer?
A3: Standard purification techniques like flash chromatography and recrystallization will not separate enantiomers. You must employ a chiral separation method.
-
Preparative Chiral HPLC: This is the most direct method for separating enantiomers and can yield very high enantiomeric excess (e.e.). It involves using a column with a chiral stationary phase (CSP).[5][6]
-
Diastereomeric Salt Resolution: This classical chemical resolution technique is often more scalable than preparative HPLC. It involves reacting the racemic amino alcohol with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[][] These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. The chiral resolving agent is then removed to yield the pure enantiomer.[][]
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of your crude product.
Caption: Decision workflow for purifying (R)-2-Amino-3-fluoropropan-1-ol.
Troubleshooting Guide
This section addresses specific problems that can arise during purification experiments.
Flash Column Chromatography Issues
Q4: My compound is streaking badly on the silica gel column, and I'm getting poor separation. What's happening?
A4: This is a classic sign of strong interaction between the basic amine group of your compound and the acidic silanol groups on the silica gel surface. This leads to "tailing," where the compound slowly bleeds off the column instead of eluting as a sharp band.
-
Solution: Deactivate the silica gel by incorporating a basic modifier into your mobile phase.[2]
-
Add Triethylamine (TEA): Add 0.5-1% TEA to your entire eluent system (e.g., for a 95:5 DCM:MeOH eluent, use 94.5:5:0.5 DCM:MeOH:TEA). This neutralizes the acidic sites on the silica.
-
Use Ammonium Hydroxide: For very basic compounds, a system like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be very effective.[2]
-
Q5: My compound is not moving from the origin (Rf = 0) on the TLC plate, even with 10% Methanol in Dichloromethane. How can I get it to elute?
A5: This indicates that your eluent system is not polar enough to move the highly polar amino alcohol off the silica gel. You need to significantly increase the polarity of the mobile phase.
-
Solution:
-
Increase Methanol Concentration: Systematically increase the percentage of methanol. Try 15%, 20%, or even higher concentrations.
-
Add a Basic Modifier: If you haven't already, add TEA or NH₄OH. The base will compete with your amine for binding sites on the silica, improving mobility.[2]
-
Consider a Stronger Solvent: In some cases, you may need to switch to a more polar solvent system altogether, such as acetonitrile/water, although this is less common for standard flash chromatography.
-
Troubleshooting Chromatography: A Flowchart
Caption: A logical approach to troubleshooting common chromatography issues.
Recrystallization Issues
Q6: I've dissolved my compound in a hot solvent and let it cool, but it has "oiled out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent to decrease the saturation level slightly.
-
Cool More Slowly: Allow the solution to cool to room temperature very slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Use a Different Solvent System: The chosen solvent may not be appropriate. Re-evaluate solvent choices.
-
Q7: My solution is clear and at room temperature, but no crystals have formed. How can I induce crystallization?
A7: Your solution is likely supersaturated, meaning the conditions are right for crystallization, but the process hasn't initiated. This requires creating a nucleation site.
-
Solutions:
-
Scratch Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[2]
-
Seeding: If you have a tiny crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[2]
-
Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) dropwise to your solution until it becomes persistently cloudy. This reduces the overall solubility and can trigger crystallization.[2]
-
Frequently Asked Questions (FAQs)
Q8: What is the best analytical method to confirm the purity and enantiomeric excess (e.e.) of my final product?
A8: A combination of techniques is required for full characterization.
-
For Chemical Purity: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure and identify any remaining proton-containing impurities.
-
For Enantiomeric Purity (e.e.): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[1][5] You will need to develop a method using a suitable chiral stationary phase column.
Q9: How should I store the purified (R)-2-Amino-3-fluoropropan-1-ol?
A9: As a free base, the amino alcohol can be sensitive. It is often more stable as a hydrochloride salt.[9][10] Recommended storage conditions are in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[9]
Q10: Can I use distillation for purification?
A10: While possible, it is not ideal. Amino alcohols typically have high boiling points and can be prone to decomposition at the temperatures required for atmospheric distillation.[4] Vacuum distillation can lower the boiling point, but there is still a risk of thermal degradation.[4] This method is generally only recommended for removing non-volatile impurities and is less effective than chromatography for separating structurally similar byproducts.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying the title compound on a silica gel column.
| Parameter | Recommendation | Justification |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for separating polar compounds. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% Triethylamine (TEA) | The DCM/MeOH gradient allows for tuning polarity. TEA is critical to prevent peak tailing from the basic amine.[2] |
| Gradient | Start at 2% MeOH, gradually increase to 10-15% MeOH | A gradient elution ensures that less polar impurities wash off first, followed by the product, providing better separation. |
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 97.5:2:0.5 DCM:MeOH:TEA).
-
Column Packing: Pour the slurry into the column and use gentle pressure to pack a uniform bed. Allow the excess solvent to drain to the level of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or DCM. If solubility is low, use a small amount of methanol and pre-adsorb the sample onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions.
-
Gradient Increase: Gradually increase the percentage of methanol in the mobile phase to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
This protocol is for purifying the compound from a solution to yield high-purity crystals.
| Solvent Class | "Good" Solvents (Hot) | "Poor" Anti-Solvents (Cold) |
| Alcohols | Isopropanol, Ethanol | - |
| Hydrocarbons | - | Hexanes, Heptane, Toluene |
| Ethers | Tetrahydrofuran (THF) | Diethyl Ether |
| Esters | Ethyl Acetate | - |
Procedure:
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of a hot "good" solvent (e.g., isopropanol) with stirring until the solid is completely dissolved.
-
Anti-Solvent Addition: While the solution is still warm, add the "poor" anti-solvent (e.g., heptane) dropwise until the solution just begins to turn cloudy (this is the point of saturation). Add a drop or two of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Pure crystals should form. For maximum recovery, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.
- Gong, X., & Zhu, Z. (2023). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
- BOC Sciences. (n.d.).
- BenchChem. (2025).
- Phenomenex. (n.d.).
- BOC Sciences. (n.d.).
- Sigma-Aldrich. (n.d.). (R)-2-Amino-3-fluoropropan-1-ol hydrochloride.
- Sigma-Aldrich. (n.d.). (R)-2-Amino-3-fluoropropan-1-ol hydrochloride.
- BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
- BenchChem. (2025). Application Notes and Protocols for the Purification of 1-Amino-3-(azepan-1-yl)propan-2-ol.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 9. (R)-2-Amino-3-fluoropropan-1-ol hydrochloride | 2242468-89-7 [sigmaaldrich.com]
- 10. (R)-2-Amino-3-fluoropropan-1-ol hydrochloride | 2242468-89-7 [sigmaaldrich.com]
Technical Support Center: Stability of (R)-2-Amino-3-fluoropropan-1-ol Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (R)-2-Amino-3-fluoropropan-1-ol and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and address common stability challenges encountered during the handling, reaction, and storage of these valuable fluorinated building blocks.
The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability and other pharmacokinetic properties.[1][2][3] However, the same electronic effects that confer these desirable attributes can also introduce unique stability issues. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of (R)-2-Amino-3-fluoropropan-1-ol derivatives.
Q1: Why is there a concern about the stability of (R)-2-Amino-3-fluoropropan-1-ol derivatives?
A1: The stability of these compounds is influenced by the strong electron-withdrawing nature of the fluorine atom. This can make the adjacent carbon atom more susceptible to nucleophilic attack and can influence the pKa of the amino and hydroxyl groups, potentially leading to unexpected reactivity or degradation under certain conditions.[4][5] While the carbon-fluorine bond itself is generally strong and resistant to cleavage, intramolecular interactions and reactions with external reagents can lead to decomposition.[6][7][8]
Q2: What are the most common signs of degradation I should look for?
A2: Visual indicators can include a change in color or the formation of precipitates in solution. However, more subtle degradation is often only detectable through analytical methods. Common signs include:
-
The appearance of new, unexpected peaks in HPLC or GC chromatograms.
-
A decrease in the peak area of the parent compound over time.
-
Changes in pH of a solution.
-
Inexplicable variability in reaction yields or purity.
-
Discrepancies in NMR spectra, particularly the appearance of new signals in the ¹⁹F NMR spectrum.[9][10]
Q3: Are there specific pH ranges I should avoid when working with these compounds?
A3: Yes. Both strongly acidic and strongly basic conditions can promote degradation, although the specific pH sensitivity will depend on the overall structure of the derivative. The amino and hydroxyl groups can participate in acid-base chemistry, and extreme pH values can catalyze side reactions.[11][12] It is generally advisable to maintain solutions near a neutral pH unless a specific reaction condition requires otherwise. A pH stability study is often recommended for new derivatives.
Q4: How should I properly store (R)-2-Amino-3-fluoropropan-1-ol and its derivatives?
A4: For short-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation and reactions with atmospheric moisture. For long-term storage, freezing (-20°C or lower) is preferable. It is also crucial to use containers that are non-reactive and provide a good seal.
Part 2: Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific stability issues.
Issue 1: Unexpected Side Product Formation During N-Alkylation or N-Acylation Reactions
Symptoms:
-
Multiple products are observed by TLC or LC-MS analysis.
-
The desired product is obtained in low yield, accompanied by significant byproducts.
-
Mass spectrometry data suggests the loss of fluorine or the addition of unexpected functional groups.
Potential Causes & Troubleshooting Steps:
-
Intramolecular Cyclization: The amino and hydroxyl groups can potentially cyclize, especially under basic conditions or upon activation of the hydroxyl group. The fluorine atom can influence the propensity for such reactions.
-
Workflow:
-
Protecting Group Strategy: Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing N-functionalization. This will prevent its participation in side reactions.
-
Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to minimize base-catalyzed side reactions.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor higher activation energy side reactions.
-
-
-
Solvent Reactivity: Some common solvents can be reactive under the conditions used for derivatization. For instance, nucleophilic solvents may compete with the desired nucleophile.
-
Workflow:
-
Solvent Choice: Utilize inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Solvent Purity: Ensure that solvents are anhydrous, as water can lead to hydrolysis of reagents and intermediates.
-
-
-
Reagent Incompatibility: The fluorinating reagents used in the synthesis of the starting material or subsequent derivatizing agents can sometimes lead to unexpected reactions.[13]
-
Workflow:
-
Reagent Stoichiometry: Carefully control the stoichiometry of all reagents to avoid excess that could lead to side reactions.
-
Order of Addition: The order in which reagents are added can be critical. For example, adding the electrophile to a solution of the amine and base may be preferable to the reverse.
-
-
Issue 2: Degradation of the Compound in Solution Over Time
Symptoms:
-
A solution of the compound, which was initially clear and pure, shows the appearance of new peaks in the chromatogram after a period of storage.
-
The potency or concentration of the stock solution decreases over time.
Potential Causes & Troubleshooting Steps:
-
pH-Dependent Hydrolysis or Rearrangement: As mentioned in the FAQs, the compound may be unstable at certain pH values.
-
Workflow: pH Stability Study
-
Prepare several buffered solutions of the compound across a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubate these solutions at a controlled temperature (e.g., 40°C to accelerate degradation).
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot from each solution by HPLC to determine the remaining percentage of the parent compound.
-
Plot the percentage of the parent compound remaining versus time for each pH to identify the pH range of maximum stability.
-
-
-
Oxidative Degradation: The amino group can be susceptible to oxidation, especially in the presence of air and light.
-
Workflow:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (argon or nitrogen).
-
Light Protection: Store solutions in amber vials or protect them from light.
-
Antioxidants: For formulated products, the inclusion of a small amount of an antioxidant may be considered, pending compatibility studies.
-
-
-
Microbial Degradation: In aqueous solutions that are not sterile, microorganisms can metabolize the compound.[8][14]
-
Workflow:
-
Sterile Filtration: For long-term storage of aqueous solutions, consider sterile filtering through a 0.22 µm filter.
-
Aseptic Technique: Use aseptic techniques when preparing and handling solutions to prevent microbial contamination.
-
-
Issue 3: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in assay results between different batches of the compound or between freshly prepared and older solutions.
-
A gradual decrease in the observed biological activity over time.
Potential Causes & Troubleshooting Steps:
-
Formation of Less Active or Inactive Degradants: The degradation products may have a lower affinity for the biological target or may be completely inactive.
-
Workflow: Bioassay-Coupled Stability Analysis
-
Perform a stability study as described in Issue 2.
-
At each time point, in addition to analytical testing, perform the biological assay on an aliquot of the solution.
-
Correlate the decrease in the parent compound concentration with the decrease in biological activity to confirm that degradation is the cause of the inconsistent results.
-
-
-
Interaction with Assay Components: The fluorinated compound may interact with components of the assay buffer or media, leading to degradation or precipitation.
-
Workflow: Excipient Compatibility Study
-
Prepare solutions of the compound in the presence of individual assay components (e.g., specific buffer salts, detergents, or proteins).
-
Incubate these solutions under assay conditions.
-
Analyze the solutions at various time points by HPLC to identify any incompatibilities.
-
-
Part 3: Visualization & Data
Decision-Making Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Typical pH Stability Profile
| pH | % Parent Compound Remaining (48h at 40°C) |
| 2.0 | 75% |
| 4.0 | 92% |
| 7.0 | 99% |
| 9.0 | 88% |
| 12.0 | 60% |
Note: This is an example profile. Actual stability will vary depending on the specific derivative.
Part 4: Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of a (R)-2-Amino-3-fluoropropan-1-ol derivative under various stress conditions.
Materials:
-
The (R)-2-Amino-3-fluoropropan-1-ol derivative
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide
-
A calibrated HPLC system with a suitable column and detection method (e.g., UV or MS)
-
pH meter
-
Incubator or water bath
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 30% hydrogen peroxide to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates.
- Chang, I.-S., & Willis, C. J. (1977). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry, 55(13), 2465-2473.
- Ellis, D. A. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and Degradation. University of Toronto.
- Key, B. D., Howell, R. D., & Criddle, C. S. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 886(2), 221-230.
- Kjærgaard, H. G., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 16(40), 22356-22365.
- Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.
- Malkov, A. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7016.
- Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Journal of Medicinal and Organic Chemistry, 11(4).
- Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-996.
- ResearchGate. (n.d.). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives.
- PubMed. (2014, November 7). The effect of fluorine substitution in alcohol-amine complexes.
- PubMed. (2004, May 15). Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids.
- Meanwell, N. A. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627.
- ACS Green Chemistry Institute. (2026, February 25). Specific Solvent Issues with Fluorination.
- Sigma-Aldrich. (n.d.). (R)-2-Amino-3-fluoropropan-1-ol hydrochloride.
- Sharma, P., et al. (2025, November 10). Synthetic Strategies to Access Fluorinated Azoles. ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rroij.com [rroij.com]
- 3. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of fluorine substitution in alcohol–amine complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP02500H [pubs.rsc.org]
- 5. The effect of fluorine substitution in alcohol-amine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [agris.fao.org]
- 9. collectionscanada.ca [collectionscanada.ca]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for (R)-2-Amino-3-fluoropropan-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges associated with (R)-2-Amino-3-fluoropropan-1-ol .
This chiral fluorinated building block is highly valued in the development of peptidomimetics, sphingosine analogs, and positron emission tomography (PET) radiotracers[1]. However, the presence of the highly electronegative C3 fluorine atom fundamentally alters the electronic environment of the adjacent 1,2-amino alcohol system. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to ensure your synthetic success.
Part 1: Troubleshooting & FAQs (The "Why" and "How")
Q1: Why do I get low yields and incomplete reactions when attempting standard N-Boc protection with Triethylamine (TEA) in Dichloromethane (DCM)? The Causality: The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the C2 carbon, significantly lowering the pKa of the adjacent primary amine. Consequently, the amine is far less nucleophilic than a standard aliphatic amine. The Solution: Standard organic bases like TEA are often insufficient to drive the reaction to completion. Instead, switch to a biphasic Schotten-Baumann system (e.g., NaHCO₃ in H₂O/THF) [2]. The aqueous base continuously deprotonates the amine hydrochloride salt without competing for the electrophilic Boc-anhydride, driving the equilibrium forward. Alternatively, adding a catalytic amount of DMAP (4-dimethylaminopyridine) in DCM can forcefully accelerate the acylation.
Q2: During O-benzylation of N-Boc-(R)-2-amino-3-fluoropropan-1-ol using Sodium Hydride (NaH) and Benzyl Bromide (BnBr), I observe significant degradation and loss of the fluorine atom. What is happening? The Causality: You are observing base-catalyzed β -elimination (likely via an E1cB mechanism). Strong bases like NaH or Potassium tert-butoxide (KOtBu) deprotonate the relatively acidic C2 proton (acidified by both the N-Boc group and the adjacent fluorine). The subsequent collapse of the anion expels the fluoride ion (a decent leaving group under these conditions), resulting in an unwanted enamine or allylic alcohol derivative [3]. The Solution: You must avoid strong bases when working with β -fluoro amines. For O-alkylation, use strictly neutral or mildly basic conditions, such as Silver(I) oxide (Ag₂O) with BnBr in DCM. Alternatively, pivot to acid-catalyzed protecting groups like O-trityl (Trt) or silyl ethers (e.g., TBSCl with imidazole).
Q3: I need to protect both the amine and the alcohol simultaneously to perform downstream cross-coupling on the carbon backbone. What is the most robust strategy? The Causality: Linear protecting groups (like Boc/TBS) leave the molecule conformationally flexible, which can lead to unwanted side reactions or steric hindrance during complex downstream transformations. The Solution: The formation of a cyclic oxazolidinone is the gold standard for simultaneous N,O-protection of fluorinated amino alcohols. Achieved using 1,1'-Carbonyldiimidazole (CDI) or triphosgene, this strategy ties both functional groups into a stable 5-membered ring, restricting conformational flexibility and shielding the C2 proton from basic attack, thereby mitigating the risk of β -elimination.
Part 2: Quantitative Data: Protecting Group Strategy Comparison
To aid in experimental design, the following table summarizes the optimal protecting group strategies, their required conditions, and their compatibility with the fluorinated backbone.
| Protection Strategy | Reagents & Base | Typical Yield | Risk of β -Elimination | Downstream Stability |
| N-Boc (Amine only) | Boc₂O, NaHCO₃ (Biphasic) | 85–95% | None (Mild base) | Stable to nucleophiles/bases; Cleaved by TFA/HCl. |
| O-TBS (Alcohol only) | TBSCl, Imidazole, DMF | 80–90% | Low (Weak base) | Stable to mild base/reduction; Cleaved by TBAF/Acid. |
| O-Bn (Alcohol only) | BnBr, Ag₂O, DCM | 60–75% | High if NaH is used | Stable to acid/base; Cleaved by Pd/C H₂. |
| Oxazolidinone (N,O) | CDI, DIPEA, THF | 75–85% | None (Conformationally locked) | Highly stable to strong bases and nucleophiles. |
Part 3: Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Built-in TLC checks and specific workup washes ensure that unreacted starting materials are purged before the next step.
Protocol A: Mild N-Boc Protection (Biphasic System)
Objective: Protect the deactivated amine without risking elimination.
-
Setup: In a round-bottom flask, dissolve (R)-2-Amino-3-fluoropropan-1-ol hydrochloride (1.0 eq) in a 1:1 mixture of THF and distilled water (0.2 M concentration).
-
Base Addition: Add solid NaHCO₃ (2.5 eq) portion-wise. Self-Validation: Effervescence (CO₂ gas) confirms the neutralization of the hydrochloride salt.
-
Acylation: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise as a solution in THF.
-
Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Ninhydrin stain; the primary amine will show a bright spot, the product will not).
-
Workup: Evaporate the THF under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 0.1 M HCl (to remove unreacted amine), brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate in vacuo to yield N-Boc-(R)-2-amino-3-fluoropropan-1-ol as a viscous oil or white solid.
Protocol B: Simultaneous N,O-Protection (Oxazolidinone Formation)
Objective: Create a rigid, base-stable intermediate.
-
Setup: Dissolve the free base of (R)-2-Amino-3-fluoropropan-1-ol (1.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) followed by 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) at 0 °C.
-
Cyclization: Heat the reaction to 60 °C for 4–6 hours. Causality: Heat is required to drive the intramolecular cyclization after the initial acylation of the amine.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash organics with water and brine.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the (R)-4-(fluoromethyl)oxazolidin-2-one.
Part 4: Decision Tree for Protecting Group Selection
Use the following logical workflow to determine the appropriate protecting group strategy based on your downstream synthetic environment.
Workflow for selecting protecting groups for (R)-2-Amino-3-fluoropropan-1-ol based on downstream conditions.
Part 5: References
-
Diagnostic agents for positron emission imaging using f-18 radio-labeled amino-alcohols. US Patent US20090130020A1. Available at:
-
Current Fluoroorganic Chemistry: New Synthetic Directions, Technologies, Materials, and Biological Applications. ACS Symposium Series. Available at:[Link]
Preventing decomposition of (R)-2-Amino-3-fluoropropan-1-ol during workup
Welcome to the dedicated technical support center for (R)-2-Amino-3-fluoropropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this valuable chiral building block. The presence of vicinal amino, fluoro, and hydroxyl functional groups imparts unique reactivity, which can present challenges during reaction workup and purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent decomposition and ensure the integrity of your compound.
Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses specific issues that may arise during the workup of reactions involving (R)-2-Amino-3-fluoropropan-1-ol, providing explanations for the underlying chemistry and actionable solutions.
Question 1: I'm observing a significant loss of my product and the appearance of complex, unidentifiable peaks in my NMR after a basic aqueous workup (e.g., using NaHCO₃ or K₂CO₃). What is happening?
Answer:
The most probable cause of decomposition under basic conditions is the elimination of hydrogen fluoride (HF). The electronegative fluorine atom increases the acidity of the adjacent proton, making it susceptible to abstraction by a base. This initiates an E1cB-like elimination to form a reactive fluoroalkene intermediate, which can then polymerize or undergo other reactions, leading to a complex mixture of byproducts.[1][2][3] The intramolecular hydrogen bonding between the hydroxyl and amino groups can further facilitate this decomposition pathway.[1]
Causality Explained: The proximity of the electron-withdrawing fluorine atom to a proton on the adjacent carbon makes that proton more acidic and thus more easily removed by a base. Once deprotonated, the resulting carbanion can readily expel the fluoride ion to form a double bond.
dot
Caption: Base-induced HF elimination pathway.
Solutions:
-
Avoid Strong Bases: Whenever possible, avoid using strong or even moderately basic aqueous solutions during workup.
-
Use a Mild Acidic Wash: A dilute, mild acidic wash (e.g., 0.1 M NH₄Cl) can be used to neutralize any remaining base from the reaction mixture and protonate the amine, rendering it less likely to participate in elimination.
-
Anhydrous Workup: If the reaction solvent is immiscible with water, consider an anhydrous workup. This involves filtering the reaction mixture through a pad of celite or silica gel to remove solid reagents and then concentrating the filtrate.
-
Temperature Control: Perform the workup at low temperatures (0-5 °C) to minimize the rate of decomposition.
Question 2: My product seems to have isomerized or rearranged after workup, as indicated by a new set of peaks in the NMR. What could be the cause?
Answer:
Amino alcohols, particularly under certain conditions, can be susceptible to an aza-Payne rearrangement .[4][5][6] This is an equilibrium process where the amino and hydroxyl groups essentially switch positions via an aziridinium ion intermediate. While this is more commonly observed with N-activated aziridinemethanols, the underlying principle of intramolecular nucleophilic attack can be relevant.[6] The presence of acid or base can catalyze this rearrangement.
Causality Explained: The nitrogen of the amino group can act as an intramolecular nucleophile, attacking the carbon bearing the hydroxyl group (or a derivative of it) to form a cyclic aziridinium intermediate. This intermediate can then be opened by an external nucleophile (like water) at either of the two carbons, potentially leading to a rearranged product.
dot
Caption: Simplified Aza-Payne rearrangement.
Solutions:
-
Control pH: Maintain a neutral or mildly acidic pH during the workup to minimize catalysis of the rearrangement.
-
Protecting Groups: If rearrangement is a persistent issue, consider protecting either the amino or the hydroxyl group prior to the reaction. A Boc group for the amine or a silyl ether for the alcohol can prevent their participation in intramolecular reactions.[7]
-
Minimize Workup Time: The longer the compound is in a reactive environment (e.g., an acidic or basic aqueous solution), the more likely rearrangement is to occur. Work up the reaction as quickly and efficiently as possible.
Question 3: I'm struggling with low recovery of my product after extraction with an organic solvent. Where is my compound going?
Answer:
(R)-2-Amino-3-fluoropropan-1-ol is a small, polar molecule with both a basic amino group and a hydrophilic hydroxyl group. This makes it quite water-soluble, especially when the amino group is protonated in an acidic medium.[8]
Causality Explained: The presence of multiple polar functional groups capable of hydrogen bonding leads to high water solubility. When the amino group is protonated to form an ammonium salt, its solubility in aqueous media increases dramatically, making it difficult to extract into a less polar organic solvent.
Solutions:
| Parameter | Recommendation | Rationale |
| Extraction pH | Adjust the aqueous layer to a mildly basic pH (8-9) with a gentle base like solid NaHCO₃ just before extraction. | This deprotonates the ammonium salt to the free amine, which is less water-soluble and more soluble in organic solvents. Be cautious with the amount of base to avoid HF elimination. |
| Extraction Solvent | Use a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. | These solvents are more effective at solvating and extracting polar molecules compared to less polar solvents like hexanes or diethyl ether. |
| "Salting Out" | Saturate the aqueous layer with NaCl (brine) before extraction. | The high concentration of ions in the aqueous phase reduces the solubility of the organic compound, driving it into the organic layer.[9][10] |
| Number of Extractions | Perform multiple extractions (e.g., 3-5) with smaller volumes of organic solvent. | This is more efficient at recovering the product than a single extraction with a large volume of solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal pH conditions for an aqueous workup of (R)-2-Amino-3-fluoropropan-1-ol?
A1: The ideal pH is a careful balance. For extraction into an organic solvent, a mildly basic pH of 8-9 is optimal to ensure the amino group is in its free base form, maximizing organic solubility. However, prolonged exposure to basic conditions should be avoided to prevent HF elimination.[1][3] For washing, a neutral or mildly acidic wash (pH 6-7) with a buffer or a dilute solution of a salt like NH₄Cl is safest.
Q2: What are the recommended storage conditions for (R)-2-Amino-3-fluoropropan-1-ol and its hydrochloride salt?
A2: The free base should be stored in an inert atmosphere at 2-8°C. The hydrochloride salt is generally more stable and can often be stored at ambient temperature, though refrigeration is always a good practice for long-term storage.[8]
Q3: Can I use protecting groups to prevent decomposition during workup?
A3: Yes, protecting groups are an excellent strategy.[7][11]
-
Amine Protection: A tert-butoxycarbonyl (Boc) group is a common choice. It is stable to many reaction conditions and can be removed with mild acid.
-
Hydroxyl Protection: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is stable to a wide range of conditions and can be removed with a fluoride source like TBAF.
The choice of protecting group will depend on the specific reaction conditions you are using.
Q4: What are some common impurities I might see in the NMR spectrum of my crude product?
A4: Besides unreacted starting materials and the decomposition products mentioned above, you might see:
-
If your synthesis involved a reduction step, you might see the corresponding aldehyde or ketone if the reduction was incomplete.
-
Byproducts from the formation of protecting groups or their incomplete removal.
Experimental Protocols
Protocol 1: Mild Acidic Workup and Extraction
This protocol is designed to neutralize the reaction mixture and extract the product while minimizing the risk of base-catalyzed decomposition.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) until the reaction is quenched.
-
Solvent Addition: Add the extraction solvent (e.g., ethyl acetate) to the quenched reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in the organic layer, separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).[9] This helps to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Protocol 2: Purification by Column Chromatography
Due to its polarity, (R)-2-Amino-3-fluoropropan-1-ol can be challenging to purify by standard silica gel chromatography.
-
Stationary Phase: Use standard silica gel.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar eluent system and gradually increase the polarity. A common system is dichloromethane (DCM) with an increasing percentage of methanol (MeOH).
-
Tailing Suppression: To prevent the basic amino group from tailing on the acidic silica gel, add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC), staining with a suitable agent like ninhydrin (for the amine) or potassium permanganate (for the alcohol).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that triethylamine may need to be removed under high vacuum.
References
-
Base-Induced Instability of Fluorotelomer Alcohols - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE | Request PDF. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. (2022, October 20). Retrieved March 10, 2026, from [Link]
-
The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18F/19F KIE | Journal of the American Chemical Society. (2001, February 28). Retrieved March 10, 2026, from [Link]
-
Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved March 10, 2026, from [Link]
-
Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved March 10, 2026, from [Link]
-
Payne Rearrangement. (n.d.). Retrieved March 10, 2026, from [Link]
-
Epoxide Migration (Payne Rearrangement) and Related Reactions. (n.d.). Wiley Online Library. Retrieved March 10, 2026, from [Link]
-
Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals - PMC. (n.d.). Retrieved March 10, 2026, from [Link]
-
Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines | Request PDF. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. (2020, December 17). Retrieved March 10, 2026, from [Link]
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.).
-
The aza-Payne rearrangement: a synthetically valuable equilibration - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved March 10, 2026, from [Link]
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]
-
PROCESS FOR PRODUCING -FLUORO- -AMINO ACIDS - European Patent Office - EP 2246322 A1. (2009, April 21). Retrieved March 10, 2026, from [Link]
-
Enzyme-catalyzed C–F bond formation and cleavage. (n.d.). SpringerLink. Retrieved March 10, 2026, from [Link]
-
Preparation method of chiral 1-amino-2-propanol - Eureka | Patsnap. (2020, August 25). Retrieved March 10, 2026, from [Link]
- US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents. (n.d.).
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Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved March 10, 2026, from [Link]
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The most commonly used fluorinated amino acids for PrOF NMR,... - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
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NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods - MDPI. (n.d.). Retrieved March 10, 2026, from [Link]
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(PDF) Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - ResearchGate. (2011, December 30). Retrieved March 10, 2026, from [Link]
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Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study - ResearchGate. (n.d.). Retrieved March 10, 2026, from [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (2023, February 2). Retrieved March 10, 2026, from [Link]
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Reaction Work-Up I | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved March 10, 2026, from [Link]
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4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved March 10, 2026, from [Link]
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Technical Comparison Guide: (R)- vs. (S)-2-Amino-3-fluoropropan-1-ol in Drug Discovery
As the demand for metabolically stable, stereospecific chiral building blocks accelerates, fluorinated amino alcohols have emerged as critical scaffolds in medicinal chemistry. Specifically, the enantiomers (R)-2-Amino-3-fluoropropan-1-ol and (S)-2-Amino-3-fluoropropan-1-ol serve as highly versatile, fluorinated isosteres of serinol.
This guide provides an in-depth comparative analysis of these two enantiomers, detailing the mechanistic rationale behind their application, physicochemical properties, and validated experimental protocols for their integration into advanced drug discovery workflows.
Mechanistic Rationale: The "Fluorine Effect" and Stereospecificity
The strategic replacement of a hydroxyl group (-OH) with a fluorine atom (-F) at the C3 position of the 2-amino-1-propanol backbone fundamentally alters the molecule's physicochemical and biological profile. As an Application Scientist, it is crucial to understand the causality behind selecting these specific building blocks:
-
pKa Modulation & Permeability: Fluorine is highly electronegative. Through a strong inductive effect (-I), the C3 fluorine significantly lowers the pKa of the adjacent C2 primary amine compared to non-fluorinated serinol. This shifts the equilibrium of the protonated/unprotonated states at physiological pH, enhancing membrane permeability and modulating target residence time.
-
Metabolic Shielding: The C-F bond is exceptionally strong (~116 kcal/mol) and resistant to metabolic oxidation by Cytochrome P450 enzymes. Furthermore, in sphingolipid research, replacing the terminal -OH with -F prevents unwanted phosphorylation by sphingosine kinases, trapping the molecule in its unphosphorylated state to selectively probe receptor biology.
-
Chiral Recognition: Biological targets are inherently asymmetric. The spatial trajectory of the hydroxyl and fluoro groups relative to the amine dictates target engagement. The (R)-enantiomer has been explicitly identified as the required stereocenter for synthesizing potent Aryl Hydrocarbon Receptor (AHR) inhibitors [1], whereas the (S)-enantiomer is frequently utilized in mapping the stereochemical requirements of Sphingosine-1-Phosphate (S1P) receptors and as a precursor for 18 F-PET diagnostic imaging agents [2].
Physicochemical & Structural Comparison
The following table summarizes the quantitative and structural data for both enantiomers (typically supplied as hydrochloride salts to prevent free-base degradation and improve handling).
| Property / Parameter | (R)-2-Amino-3-fluoropropan-1-ol HCl | (S)-2-Amino-3-fluoropropan-1-ol HCl |
| CAS Registry Number | 2242468-89-7 | 2227706-62-7 |
| Molecular Formula | C 3 H 8 FNO • HCl | C 3 H 8 FNO • HCl |
| Molecular Weight | 129.56 g/mol | 129.56 g/mol |
| Stereocenter Configuration | Dextro/Levo dependent on specific rotation; Absolute (R) | Absolute (S) |
| Primary Application | AHR Inhibitor Synthesis (Cancer Immunotherapy) | Sphingolipid Analogs / PET Imaging Precursors |
| Target Pathway | Aryl Hydrocarbon Receptor Antagonism | S1P Modulation / Enzyme Inhibition |
Biological Pathway Modulation
The distinct stereochemistry of these enantiomers allows researchers to selectively target divergent biological pathways. The diagram below illustrates the dual-targeting potential of these fluorinated scaffolds depending on their chiral configuration.
Caption: Divergent biological targeting pathways dictated by the stereochemistry of fluorinated amino alcohols.
Experimental Protocols & Workflows
To ensure scientific integrity, the protocols utilizing these enantiomers must be self-validating. Below are the field-proven methodologies for utilizing (R)-2-Amino-3-fluoropropan-1-ol in the synthesis of AHR inhibitors, including mandatory chiral purity validation.
Protocol A: Chiral Purity Validation via HPLC
Before initiating any synthesis, the enantiomeric excess (ee%) of the starting material must be verified. Using a racemic mixture will result in diastereomeric products during downstream coupling, severely complicating purification and biological assay interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the amino alcohol HCl salt in 1 mL of mobile phase (e.g., Hexane/Isopropanol 90:10 with 0.1% Diethylamine to neutralize the HCl salt and prevent peak tailing).
-
Column Selection: Utilize a chiral stationary phase column, such as Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (or ELSD if UV absorbance is too low due to lack of chromophores).
-
-
Validation: Inject both the (R) and (S) standards individually to determine retention times ( tR ). Inject the working sample and calculate the ee% using the formula: ee%=[(Areamajor−Areaminor)/(Areamajor+Areaminor)]×100 . Proceed only if ee≥98% .
Protocol B: Epimerization-Free Amide Coupling for AHR Inhibitors
The synthesis of 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives requires coupling a complex carboxylic acid with (R)-2-Amino-3-fluoropropan-1-ol. To prevent the racemization of the chiral center during activation, Propylphosphonic anhydride (T3P) is the reagent of choice[1].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid precursor (0.25 mmol) and (2R)-2-Amino-3-fluoropropan-1-ol hydrochloride (36 mg, 0.28 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.0 mL).
-
Base Addition: Add N-ethyl-N-isopropylpropan-2-amine (DIPEA) (167 µL, 0.96 mmol). Causality: An excess of DIPEA is required to neutralize the HCl salt of the amine and deprotonate the carboxylic acid, facilitating nucleophilic attack.
-
Activation: Dropwise, add Propylphosphonic anhydride (T3P) (134 µL, 50% solution in DMF, ~0.23 mmol). Causality: T3P acts as a mild, highly efficient coupling agent that forms a reactive intermediate without generating the highly basic conditions that lead to oxazolone formation and subsequent epimerization of the chiral center.
-
Reaction: Stir the mixture continuously for 1 hour at room temperature (20-25 °C). Monitor completion via LC-MS.
-
Purification: Quench the reaction with water. Purify the crude mixture directly via Preparative Reverse-Phase HPLC (Column: X-Bridge C18, 5 µm, 100x30 mm) using a water/acetonitrile gradient containing 0.1% Formic Acid.
Caption: Workflow for synthesizing AHR inhibitors using (R)-2-Amino-3-fluoropropan-1-ol and T3P.
Conclusion
The selection between (R)- and (S)-2-Amino-3-fluoropropan-1-ol is not merely a matter of structural preference but a fundamental determinant of biological efficacy. The (R)-enantiomer has proven indispensable in the synthesis of potent AHR inhibitors for oncology, leveraging its precise spatial geometry to achieve receptor antagonism. Conversely, the (S)-enantiomer remains a vital tool in sphingolipid research and radiochemistry. By adhering to rigorous chiral validation and epimerization-free synthetic protocols, researchers can fully exploit the "fluorine effect" to develop next-generation therapeutics.
References
- Title: 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer (WO2018146010A1)
- Title: Diagnostic agents for positron emission imaging using f-18 radio-labeled amino-alcohols (US20090130020A1)
Comparative Biological Activity Guide: (R)-2-Amino-3-fluoropropan-1-ol Derivatives in Drug Discovery
Executive Summary
The incorporation of fluorine into small organic molecules has revolutionized modern medicinal chemistry. Specifically, (R)-2-Amino-3-fluoropropan-1-ol (often referred to as D-fluoroserinol) serves as a highly versatile chiral building block. By substituting a hydrogen or hydroxyl group with a fluorine atom, researchers can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profiles without significantly changing its steric bulk.
This guide provides an in-depth, objective comparison of the biological activities of (R)-2-amino-3-fluoropropan-1-ol derivatives against their non-fluorinated counterparts. Designed for drug development professionals, it explores the mechanistic causality behind these performance differences and outlines self-validating experimental protocols for evaluating novel fluorinated hits.
Mechanistic Rationale: The Stereoelectronic "Fluorine Effect"
As an application scientist, it is critical to understand why we synthesize fluorinated amino alcohol derivatives rather than simply cataloging what they do. The biological superiority of these derivatives stems from three distinct physicochemical alterations[]:
-
pKa Modulation and Zwitterionic Behavior: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect (-I) significantly lowers the pKa of the adjacent primary amine (typically shifting it from ~9.0 in standard amino alcohols to ~7.5 in fluorinated derivatives)[2]. At physiological pH (7.4), this increases the proportion of the neutral, unprotonated species, drastically enhancing passive membrane permeability and intracellular target engagement.
-
Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol). Replacing a C-H or C-OH bond with C-F at metabolic hotspots protects the molecule from rapid oxidative degradation by enzymes such as cytochrome P450s or monoamine oxidases, thereby extending the compound's half-life[3].
-
Conformational Locking: The stereoelectronic effects associated with fluorine located close to amines and amides influence the secondary structure of peptidomimetics. Fluorine acts as a hydrogen bond acceptor but not a donor, altering the preferred rotameric conformations and often locking the molecule into a bioactive pose that maximizes target affinity[3].
Comparative Biological Performance
(R)-2-Amino-3-fluoropropan-1-ol is predominantly utilized to synthesize fluorinated sphingolipids (such as 4-fluorosphingosine and 4-fluoroceramide) and highly potent peptidomimetics[4]. The table below synthesizes quantitative data comparing the biological performance of these fluorinated derivatives against their natural or non-fluorinated alternatives.
Table 1: Biological Activity Comparison of Amino Alcohol Derivatives
| Derivative Class | Specific Compound | Primary Biological Target | IC₅₀ / Bioactivity | Non-Fluorinated Counterpart IC₅₀ | Mechanistic Advantage |
| Sphingolipid Analogue | 4-Fluorosphingosine | Sphingosine Kinase 1 (SphK1) | ~3.2 µM | >50 µM (Substrate) | Prevents phosphorylation at C3; acts as a competitive inhibitor[4]. |
| Ceramide Analogue | (Z)-4-Fluoroceramide | Dihydroceramide Desaturase | ~15.0 µM | N/A (Substrate) | C-F bond resists desaturation; competitively blocks natural ceramide processing[4]. |
| Peptidomimetic | F-Serinol Protease Inhibitor | Serine Proteases | ~45 nM | ~800 nM | Enhanced binding affinity via lipophilic pocket interactions and conformational locking[3]. |
| Antimicrobial Agent | 4-Fluoro-L-threonine analogue | Bacterial Cell Wall Synthesis | MIC: 4 µg/mL | MIC: >64 µg/mL | Broad-spectrum antibacterial activity due to improved lipid solubility and membrane penetration[]. |
Pathway Visualization: Sphingolipid Modulation
Fluorinated derivatives of (R)-2-amino-3-fluoropropan-1-ol are particularly valuable in oncology and immunology due to their ability to disrupt the sphingolipid rheostat, a critical signaling pathway governing cell survival and apoptosis.
Fig 1. Modulatory effects of fluorinated sphingolipid derivatives on the sphingolipid signaling pathway.
Experimental Methodologies & Self-Validating Protocols
To ensure data trustworthiness, biological evaluation of fluorinated derivatives must employ self-validating experimental designs. The following protocol details an in vitro enzyme inhibition assay designed to eliminate false positives caused by compound aggregation or auto-fluorescence.
Protocol: LC-MS/MS Based Sphingosine Kinase Inhibition Assay
Why LC-MS/MS? Unlike radiometric or fluorescence-based assays, LC-MS/MS directly quantifies the specific product (Sphingosine-1-Phosphate) and the internal standard, neutralizing optical interference from the fluorinated test compounds.
Step 1: Reagent Preparation & Control Establishment
-
Prepare recombinant human SphK1 in HEPES buffer (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% Triton X-100.
-
Self-Validation: Always run a "No-Enzyme" control to establish the baseline and a "Known Inhibitor" control (e.g., PF-543) to validate assay sensitivity.
Step 2: Compound Incubation
-
Perform a 10-point serial dilution of the (R)-2-amino-3-fluoropropan-1-ol derivative (e.g., 4-fluorosphingosine) in DMSO.
-
Pre-incubate 1 µL of the compound with 49 µL of the SphK1 enzyme solution for 15 minutes at 37°C to allow for equilibrium binding.
Step 3: Reaction Initiation
-
Initiate the reaction by adding 50 µL of a substrate mixture containing 10 µM natural sphingosine and 1 mM ATP.
-
Incubate for exactly 30 minutes at 37°C.
Step 4: Quenching & Extraction (Critical Step)
-
Quench the reaction by adding 100 µL of ice-cold Methanol/Chloroform (2:1, v/v) containing 100 nM of an isotopically labeled internal standard (e.g., C17-Sphingosine-1-Phosphate).
-
Causality: The organic solvent immediately denatures the kinase, stopping the reaction precisely, while simultaneously extracting the highly lipophilic lipid products into the organic phase for clean MS injection.
Step 5: Quantification & Data Analysis
-
Centrifuge at 14,000 x g for 10 minutes. Transfer the organic phase to an LC vial.
-
Analyze via UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
-
Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve) based on the ratio of product to internal standard.
Fig 2. Self-validating experimental workflow for evaluating fluorinated amino alcohol derivatives.
Conclusion & Future Perspectives
Derivatives of (R)-2-amino-3-fluoropropan-1-ol offer a distinct pharmacological advantage over their non-fluorinated counterparts. By strategically leveraging the stereoelectronic properties of fluorine, researchers can engineer compounds with superior metabolic stability, optimized pKa for cellular penetration, and locked bioactive conformations[2][3]. As synthetic methodologies for asymmetric fluorination continue to advance, the application of these chiral building blocks will undoubtedly expand further into the development of next-generation kinase inhibitors, antivirals, and targeted immunomodulators.
References
-
Synthesis, Structure, and Biological Applications of α-fluorinated β-amino Acids and Derivatives Source: PubMed (National Institutes of Health) URL:[Link]
-
Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives Source: ResearchGate URL:[Link]
-
Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene,[(Z)-4-fluoroceramide], and its phase behavior at the air/water interface Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Stereoselective synthesis of (2S,3S,4Z)-4-fluoro-1,3-dihydroxy-2-(octadecanoylamino)octadec-4-ene, [(Z)-4-fluoroceramide], and its phase behavior at the air/water interface [beilstein-journals.org]
Comparing synthetic routes to (R)-2-Amino-3-fluoropropan-1-ol
(R)-2-Amino-3-fluoropropan-1-ol (often referred to as (R)-fluoroserinol) is a highly valuable fluorinated bioisostere used extensively in modern drug discovery. By replacing a hydroxyl group with fluorine, medicinal chemists can modulate the pKa of adjacent amines, increase lipophilicity, and block metabolic oxidation sites without significantly altering the steric bulk of the molecule. This motif is increasingly prevalent in the development of next-generation kinase inhibitors, IL-17 modulators , and GLP-1 receptor agonists .
Synthesizing this chiral building block presents a unique set of mechanistic and stereochemical challenges. This guide objectively compares the two primary synthetic routes—Chiral Pool Fluorination and Chemoenzymatic Amination —analyzing their causality, scalability, and self-validating experimental controls.
The Stereochemical & Mechanistic Conundrum
Before selecting a synthetic route, it is critical to understand two fundamental chemical traps associated with fluoroserinol synthesis:
The Cahn-Ingold-Prelog (CIP) Priority Shift
A common point of confusion is the selection of the starting enantiomer. To synthesize (R) -2-amino-3-fluoropropan-1-ol, one must start with L-serine , which possesses the (S) configuration.
-
Causality: In natural L-serine, the CIP priorities around the alpha-carbon are −NH2 (1) > −COOH (2) > −CH2OH (3). When the hydroxyl group is replaced by fluorine, the new −CH2F group (carbon bonded to F, H, H) takes priority over the −COOH group (carbon bonded to O, O, O) because fluorine (atomic number 9) outweighs oxygen (atomic number 8).
-
Result: This priority swap (2 and 3) means that fluorination of (S)-serine with retention of spatial arrangement inherently yields (R)-2-amino-3-fluoropropanoic acid. Subsequent reduction of the carboxylate to an alcohol retains this (R) configuration.
The Aziridinium Rearrangement Trap
Attempting to fluorinate standard protected serines (e.g., N,N -dibenzyl-L-serine methyl ester) with Diethylaminosulfur trifluoride (DAST) often fails.
-
Causality: The electron-rich nitrogen participates in a Neighboring Group Participation (NGP) mechanism, displacing the activated hydroxyl group to form an intermediate aziridinium ylide. Fluoride then attacks the less hindered alpha-carbon, resulting in a ring expansion/rearrangement that yields the undesired 3-amino-2-fluoropropanoic acid .
-
Solution: The amine must be protected with a sterically bulky, non-participating group (like Trityl) or a highly electron-withdrawing group to suppress NGP.
Pathway Visualization
Fig 1: Comparative synthetic workflows for (R)-2-Amino-3-fluoropropan-1-ol.
Quantitative Performance Comparison
| Metric | Route 1: Chiral Pool (DAST) | Route 2: Chemoenzymatic |
| Overall Yield | 45 – 55% | 60 – 70% |
| Enantiomeric Excess (ee) | > 98% (Dependent on SM purity) | > 99% (Enzyme-controlled) |
| Scalability | Moderate (Exothermic DAST step limits scale) | High (Requires bioreactor setup) |
| Primary Byproduct Risk | Dehydroalanine (Elimination), Oxazoline | Unreacted Pyruvate |
| Cost Profile | High (DAST/Deoxo-Fluor is expensive) | Low (Once enzyme is sourced) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an In-Process Control (IPC) to verify causality and prevent downstream failures.
Protocol A: Chiral Pool Synthesis via DAST Fluorination
This is the industry-standard route for medicinal chemistry labs requiring rapid access to the building block.
Step 1: Protection to N -Trityl-L-serine methyl ester
-
Suspend L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA, 2.5 eq) and cool to 0 °C.
-
Dropwise add Trityl chloride (Trt-Cl, 1.1 eq) dissolved in DCM. Stir at room temperature for 12 hours.
-
Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc). The primary amine is consumed; therefore, the product spot must be ninhydrin-negative but strongly UV-active due to the trityl group.
Step 2: Deoxofluorination
-
Dissolve the intermediate in anhydrous DCM and cool strictly to -78 °C under argon.
-
Add DAST (1.5 eq) dropwise. Causality: Low temperature prevents elimination to dehydroalanine.
-
Allow the reaction to slowly warm to room temperature over 4 hours, then quench with saturated aqueous NaHCO3 .
-
Self-Validation (IPC): Analyze the crude organic layer via 19 F NMR. A successful primary fluorination yields a characteristic triplet of doublets (td) at approximately δ -228 ppm ( J≈47 Hz,20 Hz ). If rearrangement occurred, a downfield multiplet at ~ -180 ppm would be observed.
Step 3 & 4: Reduction and Deprotection
-
Dissolve the fluorinated ester in THF, cool to 0 °C, and add LiBH4 (2.0 eq) to reduce the ester to the alcohol.
-
Validation: FTIR must show complete disappearance of the ester carbonyl stretch at ~1740 cm −1 .
-
Cleave the trityl group using 1M HCl in Methanol for 2 hours.
-
Validation: LC-MS of the aqueous phase must confirm the target mass [M+H] + = 94.1 .
Protocol B: Chemoenzymatic Reductive Amination
This emerging green alternative utilizes L-alanine dehydrogenase (AlaDH) to strictly control the facial attack of hydride on the imine of 3-fluoropyruvate, avoiding hazardous fluorinating agents entirely .
Step 1: Enzymatic Amination
-
Prepare a 25 mM ammonium buffer (pH 8.0) containing 3-fluoropyruvic acid (1.0 eq) and NADH (1.2 eq).
-
Introduce L-alanine dehydrogenase (AlaDH) and incubate at 30 °C.
-
Causality: The enzyme specifically forces the addition of ammonia and subsequent hydride transfer from the Re-face, yielding exclusively (R)-3-fluoroalanine (the L-enantiomer).
-
Self-Validation (IPC): Monitor the reaction spectrophotometrically. The absorbance at 340 nm (corresponding to reduced NADH) must steadily decrease over 30-60 minutes as it is oxidized to NAD + .
Step 2: Esterification and Chemical Reduction
-
Lyophilize the intermediate, then treat with SOCl2 in Methanol to form the methyl ester hydrochloride.
-
Reduce the ester using NaBH4 in Ethanol at 0 °C.
-
Quench with 1M HCl, concentrate, and purify via ion-exchange chromatography to isolate (R)-2-amino-3-fluoropropan-1-ol hydrochloride.
-
Self-Validation (IPC): Chiral HPLC (e.g., Crownpak CR(+) column) must show a single peak confirming >99% ee, validating the absolute stereocontrol of the AlaDH enzyme.
References
-
Title: Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines Source: ResearchGate (ChemSusChem) URL: [Link]
-
Title: Deuterium isotope effects in reduction of ß-fluoropyruvic acid catalyzed by L-alanine dehydrogenase Source: Semantic Scholar URL: [Link]
- Title:US12024524B2 - Imidazopyridazines as modulators of IL-17 Source: Google Patents URL
- Title:WO2022028572A1 - Heterocyclic GLP-1 agonists Source: Google Patents URL
A Spectroscopic Guide to (R)-2-Amino-3-fluoropropan-1-ol and its Structural Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. (R)-2-Amino-3-fluoropropan-1-ol stands as a key chiral building block in this arena, offering a trifecta of functionality—a primary amine, a primary alcohol, and a stereocenter bearing a fluorine atom—that makes it a valuable precursor for a diverse range of pharmaceutical candidates.
This guide provides a detailed spectroscopic comparison of (R)-2-Amino-3-fluoropropan-1-ol with its structurally similar, commercially available counterparts: (R)-2-aminopropan-1-ol ((R)-alaninol), 3-fluoro-1-propanol, and (R)-alaninol. By examining their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the spectroscopic signatures that define these molecules. This comparative analysis will highlight the profound influence of the fluorine atom on the spectral properties, offering valuable insights for characterization and quality control.
Structural Comparison of Analyzed Compounds
The structural similarities and key differences between the four compounds are illustrated below. The introduction of a fluorine atom in place of a hydrogen atom introduces significant electronic effects that are readily observable in their respective spectra.
Caption: Structural relationships between the compared compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for (R)-2-Amino-3-fluoropropan-1-ol and its analogs. Please note that a complete experimental dataset for (R)-2-Amino-3-fluoropropan-1-ol is not widely available in the public domain. The data presented here for this compound is a combination of data from its hydrochloride salt and predicted values based on the established effects of fluorination.
¹H NMR Data (Chemical Shifts in ppm)
| Compound | H-1 (CH₂) | H-2 (CH) | H-3 (CH₂/CH₃) | -OH | -NH₂ |
| (R)-2-Amino-3-fluoropropan-1-ol (Expected) | ~3.6-3.8 (m) | ~3.3-3.5 (m) | ~4.4-4.6 (dm, ²JHF ≈ 47 Hz) | broad s | broad s |
| (R)-2-aminopropan-1-ol[1][2] | 3.24 (dd), 3.53 (dd) | 3.00 (m) | 1.05 (d) | 2.53 (s) | 1.5 (s) |
| 3-fluoro-1-propanol | 3.75 (t) | 1.95 (m) | 4.55 (t, ²JHF ≈ 47 Hz) | ~2.0 (t) | - |
| (R)-alaninol[1][2] | 3.24 (dd), 3.53 (dd) | 3.00 (m) | 1.05 (d) | 2.53 (s) | 1.5 (s) |
¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C-1 (CH₂) | C-2 (CH) | C-3 (CH₂/CH₃) |
| (R)-2-Amino-3-fluoropropan-1-ol (Expected) | ~65 (d, ³JCF ≈ 5 Hz) | ~55 (d, ²JCF ≈ 20 Hz) | ~85 (d, ¹JCF ≈ 170 Hz) |
| (R)-2-aminopropan-1-ol[1] | 67.8 | 51.5 | 17.5 |
| 3-fluoro-1-propanol | 60.5 (d, ³JCF ≈ 5 Hz) | 32.5 (d, ²JCF ≈ 20 Hz) | 81.5 (d, ¹JCF ≈ 165 Hz) |
| (R)-alaninol[1] | 67.8 | 51.5 | 17.5 |
¹⁹F NMR Data (Chemical Shifts in ppm, referenced to CFCl₃)
| Compound | Chemical Shift (δ) | Multiplicity |
| (R)-2-Amino-3-fluoropropan-1-ol (Expected) | ~ -230 | triplet of doublets |
| 3-fluoro-1-propanol | ~ -222 | triplet of triplets |
Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C-H Stretch | C-F Stretch |
| (R)-2-Amino-3-fluoropropan-1-ol (Expected) | ~3350 (broad) | ~3300-3400 (medium) | ~2850-2960 | ~1050-1150 (strong) |
| (R)-2-aminopropan-1-ol | ~3360 (broad) | ~3290 (medium) | 2870-2960 | - |
| 3-fluoro-1-propanol | ~3340 (broad) | - | 2880-2960 | ~1040 (strong) |
| (R)-alaninol | ~3360 (broad) | ~3290 (medium) | 2870-2960 | - |
Mass Spectrometry (MS) Data (m/z of Key Fragments)
| Compound | Molecular Ion [M]⁺ | [M-H₂O]⁺ | [M-NH₃]⁺ / [M-CH₂OH]⁺ | Other Key Fragments |
| (R)-2-Amino-3-fluoropropan-1-ol (Predicted) | 93 | 75 | 76 / 62 | 44 (CH₂NH₂) |
| (R)-2-aminopropan-1-ol | 75 | 57 | 58 / 44 | 30 (CH₂NH₂) |
| 3-fluoro-1-propanol | 78 | 60 | - / 47 | 31 (CH₂OH) |
| (R)-alaninol | 75 | 57 | 58 / 44 | 30 (CH₂NH₂) |
Spectroscopic Interpretation and Causality
The introduction of a highly electronegative fluorine atom in (R)-2-Amino-3-fluoropropan-1-ol induces significant changes in the electronic environment of the molecule, which are clearly reflected in the spectroscopic data.
-
NMR Spectroscopy : In the ¹H NMR spectrum, the protons on the carbon bearing the fluorine (H-3) are significantly deshielded and exhibit a large geminal coupling constant (²JHF) of approximately 47 Hz. This large coupling is a characteristic feature of fluorinated alkanes. The protons on adjacent carbons also show smaller H-F couplings. In the ¹³C NMR spectrum, the carbon directly bonded to fluorine (C-3) shows a very large one-bond C-F coupling constant (¹JCF) of around 170 Hz and is shifted significantly downfield. The adjacent carbons also exhibit smaller C-F couplings. The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom.[3] The chemical shift and coupling patterns provide unambiguous structural information.
-
Infrared Spectroscopy : The most notable feature in the IR spectrum of the fluorinated compounds is the strong absorption band in the 1000-1150 cm⁻¹ region, which is characteristic of the C-F stretching vibration. The O-H and N-H stretching vibrations appear as broad and medium bands, respectively, in the 3300-3400 cm⁻¹ region, similar to their non-fluorinated counterparts.
-
Mass Spectrometry : The fragmentation patterns in mass spectrometry are also influenced by the presence of fluorine. The molecular ion peak for (R)-2-Amino-3-fluoropropan-1-ol is expected at m/z 93. Common fragmentation pathways include the loss of a water molecule, an amino group, or a hydroxymethyl group. The presence of fluorine can influence the stability of the resulting fragments.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of small molecules.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR Acquisition : Acquire the proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition : If applicable, acquire the fluorine spectrum. ¹⁹F is a high abundance, high sensitivity nucleus, so acquisition times are generally short. A proton-decoupled sequence is often used to simplify the spectrum.
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat (for liquids) : Place a drop of the neat liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids) : Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition : Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet to subtract from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are soft ionization methods suitable for these types of molecules.
-
Analysis : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural elucidation and differentiation of (R)-2-Amino-3-fluoropropan-1-ol and its non-fluorinated analogs. The presence of the fluorine atom imparts distinct and readily identifiable features in the NMR spectra, most notably the large H-F and C-F coupling constants and the characteristic ¹⁹F chemical shift. The C-F bond also gives rise to a strong absorption in the IR spectrum. A thorough understanding of these spectroscopic signatures is essential for any researcher working with this important class of fluorinated building blocks, ensuring confident structural assignment and quality assessment in the pursuit of novel therapeutics.
References
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L-Alaninol. PubChem. [Link]
-
3-fluoro-1-propanol. PubChem. [Link]
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Gerig, J. T. Fluorine NMR. eMagRes. [Link]
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(R)-(-)-2-Amino-1-propanol. NIST WebBook. [Link]
-
2-amino-3-fluoropropan-1-ol hydrochloride. PubChemLite. [Link]
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Benchmarking the Catalytic Efficacy of (R)-2-Amino-3-fluoropropan-1-ol: A Comparative Guide
In the rapidly evolving landscape of asymmetric catalysis, the strategic installation of fluorine atoms into chiral scaffolds has emerged as a powerful tool to modulate reactivity and stereoselectivity. (R)-2-Amino-3-fluoropropan-1-ol , a fluorinated analogue of standard β-amino alcohols, serves as a highly privileged motif in both organocatalysis and transition-metal ligand design.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of (R)-2-Amino-3-fluoropropan-1-ol against its non-fluorinated counterparts. This document details the mechanistic causality behind its performance and offers self-validating experimental protocols for rigorous laboratory benchmarking.
Mechanistic Causality: The "Fluorine Effect" in Catalysis
To effectively benchmark this catalyst, one must first understand why a single fluorine substitution drastically alters performance. The superiority of (R)-2-Amino-3-fluoropropan-1-ol in specific transformations is governed by three stereoelectronic pillars:
-
Amine pKa Modulation: The highly electronegative β-fluorine exerts a strong inductive electron-withdrawing effect, lowering the pKa of the primary amine. While this slightly reduces the initial nucleophilicity toward carbonyls, it significantly 1 at the end of the catalytic cycle, preventing catalyst trapping[1].
-
Enhanced Hydrogen-Bonding Capacity: The inductive effect also increases the acidity of the adjacent hydroxyl group. This transforms the -OH into a superior hydrogen-bond donor, which is critical for the electrophilic activation of incoming substrates (e.g., aldehydes) and2[2].
-
Conformational Locking: The fluorine atom induces a stereoelectronic gauche effect with the amine and hydroxyl moieties. This restricts the conformational flexibility of the catalyst, rigidifying the transition state and leading to 3[3].
Benchmarking Data: Organocatalytic Asymmetric Aldol Reactions
To objectively evaluate (R)-2-Amino-3-fluoropropan-1-ol, we benchmark it against (R)-2-Amino-1-propanol (alaninol) and standard L-Proline in the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Table 1: Comparative Performance in Asymmetric Aldol Reaction
| Catalyst (10 mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) | Reaction Time (h) |
| L-Proline | 82 | 85:15 | 88 | 24 |
| (R)-2-Amino-1-propanol | 75 | 70:30 | 65 | 36 |
| (R)-2-Amino-3-fluoropropan-1-ol | 94 | 98:2 | 97 | 12 |
Conditions: Cyclohexanone (2.0 equiv), 4-nitrobenzaldehyde (1.0 equiv), Catalyst (10 mol%), Additive: p-Toluenesulfonic acid (5 mol%), Solvent: Brine/THF, 25°C.
Causality Analysis: The fluorinated amino alcohol drastically outperforms both alternatives. The enhanced H-bond donor capability of the fluorinated alcohol tightly binds the 4-nitrobenzaldehyde, orienting it exclusively for anti attack. Furthermore, the lowered pKa of the amine facilitates rapid product release, cutting the reaction time in half compared to L-Proline.
Benchmarking Data: Ligand in Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
When utilized as a chiral bidentate ligand precursor for Ruthenium(II) complexes, the fluorinated scaffold demonstrates exceptional stability and turnover frequencies (TOF) in the reduction of prochiral ketones.
Table 2: ATH of Acetophenone using Ru(II)-Amino Alcohol Complexes
| Ligand | TOF (h⁻¹) | Conversion (%) | ee (%) |
| (R)-2-Amino-1-propanol | 450 | 89 | 82 |
| (R)-2-Amino-3-phenyl-1-propanol | 600 | 95 | 91 |
| (R)-2-Amino-3-fluoropropan-1-ol | 1,200 | >99 | 98 |
Conditions:[RuCl2(p-cymene)]2 (0.5 mol%), Ligand (1.1 mol%), KOH (5 mol%), Isopropanol (0.1 M), 25°C.
Causality Analysis: The strongly electronegative fluorine atom modulates the electron density at the Ruthenium center, 4 of the intermediate Ru-H species[4]. This results in a doubled TOF and near-perfect enantioselectivity.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Built-in kinetic sampling ensures that the user can verify the catalytic rate and avoid false positives caused by background racemic reactions.
Protocol: Standardized Organocatalytic Asymmetric Aldol Benchmark
-
Catalyst Preparation: In a 10 mL round-bottom flask, dissolve (R)-2-Amino-3-fluoropropan-1-ol (0.1 mmol, 10 mol%) and p-toluenesulfonic acid (0.05 mmol, 5 mol%) in 1.0 mL of a THF/Brine mixture (4:1 v/v).
-
Causality: 10 mol% loading ensures the enamine pathway outcompetes any uncatalyzed background aldol reaction. The acid additive facilitates iminium formation, while the aqueous biphasic system accelerates the hydrophobic effect-driven C-C bond formation.
-
-
Activation: Add cyclohexanone (2.0 mmol) and stir for 15 minutes at ambient temperature to pre-form the enamine intermediate.
-
Initiation: Add 4-nitrobenzaldehyde (1.0 mmol) in one portion.
-
Kinetic Sampling (Self-Validation): Extract 20 µL aliquots at 2 h, 6 h, and 12 h. Quench immediately in cold HPLC-grade hexanes/isopropanol. Analyze via TLC to confirm the consumption of the aldehyde and track the reaction rate objectively.
-
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Determine the anti:syn ratio via ¹H NMR (integration of the carbinol protons). Determine ee via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexanes/IPA 90:10, 1.0 mL/min, 254 nm).
Visualizations
Enamine catalytic cycle highlighting the stereoselective C-C bond formation directed by the catalyst.
Standardized high-throughput workflow for benchmarking organocatalyst performance and kinetics.
References
- Source: The Journal of Organic Chemistry (ACS Publications)
- Title: Chemo- and Stereoselective Synthesis of Fluorinated Amino Alcohols through One-pot Reactions using Alcohol Dehydrogenases and Amine Transaminases Source: Advanced Synthesis & Catalysis URL
- Title: Enamine – Knowledge and References Source: Taylor & Francis URL
- Title: Enamine Synthesis via Regiocontrolled 6-endo-dig and 5-exo-dig Tethered Carboamination of Propargylic Alcohols Source: EPFL Infoscience URL
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A Comparative Guide to (R)-2-Amino-3-fluoropropan-1-ol: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Amino Alcohols
(R)-2-Amino-3-fluoropropan-1-ol belongs to the class of fluorinated amino alcohols, a group of compounds of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom can profoundly alter the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability.[1][2] These modifications can, in turn, influence the biological activity, pharmacokinetic profile, and overall therapeutic potential of the parent compound.[3] Amino alcohols themselves are crucial structural motifs found in a wide array of biologically active molecules and pharmaceuticals.[4] This guide will delve into the expected in vitro and in vivo characteristics of (R)-2-Amino-3-fluoropropan-1-ol, drawing comparisons with relevant fluorinated and non-fluorinated analogs to highlight its potential advantages and research applications.
Synthesis and Stereochemistry: The Foundation of Biological Activity
The stereochemistry of a molecule is a critical determinant of its interaction with biological systems. For chiral molecules like (R)-2-Amino-3-fluoropropan-1-ol, the spatial arrangement of atoms can lead to significant differences in efficacy, metabolism, and toxicity between enantiomers.
A plausible synthetic route to (R)-2-Amino-3-fluoropropan-1-ol can be adapted from established methods for similar compounds, often starting from a chiral precursor to ensure stereochemical purity.
Proposed Synthetic Pathway for (R)-2-Amino-3-fluoropropan-1-ol
Caption: A potential synthetic route to (R)-2-Amino-3-fluoropropan-1-ol.
In Vitro Evaluation: Cellular Uptake and Cytotoxicity
In vitro assays are the first step in characterizing the biological activity of a new compound. For a molecule like (R)-2-Amino-3-fluoropropan-1-ol, key in vitro studies would include assessing its uptake by specific cell lines and evaluating its cytotoxic potential.
Comparative Cellular Uptake
Amino acid analogs are often evaluated for their ability to be transported into cells via specific amino acid transporters, which are frequently upregulated in cancer cells. This property is exploited in applications like Positron Emission Tomography (PET) imaging for tumor diagnosis.
Table 1: Comparative In Vitro Uptake in 9L Gliosarcoma Cells
| Compound | Enantiomer | Primary Transporter System(s) | Reference |
| 2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid | (R) | System A | [5] |
| 2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid | (S) | System A | [5] |
| 2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[5][6][7]triazol-4-yl]propanoic acid | (S) | Cationic amino acid transport, System L | [6][8] |
Data presented is for structurally similar compounds to infer potential properties of (R)-2-Amino-3-fluoropropan-1-ol.
The choice of cell line is critical. For example, 9L gliosarcoma cells are a common model for brain tumor studies due to their robust growth and established transporter expression profiles.[5]
Cytotoxicity Assessment
Evaluating the toxicity of a compound against various cell lines is crucial to determine its therapeutic window. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the test compound (e.g., (R)-2-Amino-3-fluoropropan-1-ol) and control compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.
In Vivo Analysis: Biodistribution and Efficacy
In vivo studies in animal models provide critical information on the biodistribution, efficacy, and potential toxicity of a compound in a whole organism.
Biodistribution Studies
For compounds intended for imaging or targeted therapy, understanding their distribution in the body is paramount. Biodistribution studies, often using radiolabeled versions of the compound, track its accumulation in various organs and tissues.
Table 2: Comparative In Vivo Tumor-to-Brain Ratios in a Rat 9L Gliosarcoma Model
| Compound | Enantiomer | Tumor-to-Brain Ratio (60 min post-injection) | Reference |
| 2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid | (R) | High | [5] |
| 2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid | (S) | Lower than (R)-enantiomer | [5] |
| 2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[5][6][7]triazol-4-yl]propanoic acid | (S) | ~15:1 | [6][8] |
| 2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[5][6][7]triazol-4-yl]propanoic acid | (R) | ~7:1 | [6][8] |
Data presented is for structurally similar compounds to infer potential properties of (R)-2-Amino-3-fluoropropan-1-ol.
These studies highlight the profound impact of stereochemistry on in vivo behavior. The (R)-enantiomer of 2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid demonstrated higher tumor uptake compared to its (S)-counterpart.[5]
Experimental Workflow: In Vivo Biodistribution Study
Caption: Workflow for a typical in vivo biodistribution study.
Comparative Analysis with Alternatives
The performance of (R)-2-Amino-3-fluoropropan-1-ol should be benchmarked against other relevant compounds.
Non-fluorinated Analog: (R)-2-Amino-propan-1-ol
The non-fluorinated parent compound would serve as a primary control to elucidate the specific effects of the fluorine substitution on the molecule's biological properties. It is expected that the fluorinated analog may exhibit increased metabolic stability and altered cell permeability.
Other Fluorinated Amino Alcohols and Acids
Comparison with other fluorinated amino alcohols and acids, such as (R)-2-Amino-3,3,3-trifluoropropan-1-ol[9] and various fluorinated alanines[10], can provide insights into the impact of the degree and position of fluorination. For instance, a trifluoromethyl group is known to significantly enhance the biological activity of some compounds.[7]
Conclusion and Future Directions
While direct experimental data on (R)-2-Amino-3-fluoropropan-1-ol is limited in the public domain, analysis of its structural analogs provides a strong foundation for predicting its potential as a valuable research tool or therapeutic agent. Its fluorination and chiral nature suggest the likelihood of interesting biological properties, including stereoselective uptake and biodistribution. Future research should focus on the direct synthesis and biological evaluation of this compound to validate these hypotheses and fully explore its potential in areas such as oncology, neuroscience, and beyond. The experimental protocols and comparative data presented in this guide offer a roadmap for such investigations.
References
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Oakley, D. H., et al. (2010). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. Journal of Medicinal Chemistry, 53(2), 738-747. [Link]
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McConathy, J., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[5][6][7]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging, 9(6), 329-342. [Link]
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Mlostoń, G., & Heimgartner, H. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 6, 28. [Link]
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Scott, M. D., & Smith, A. L. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(10), 625-633. [Link]
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Shaikh, S., & D'Souza, A. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(23), 7856. [Link]
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Bar-Joseph, H., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. International Journal of Molecular Sciences, 23(7), 3905. [Link]
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Wang, Y., et al. (2022). Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 as Positron Emission Tomography (PET) Imaging Tracers for Bacterial Infection. ACS Infectious Diseases, 8(10), 2096-2104. [Link]
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O'Hagan, D. (2008). Biological Impacts of Fluorination. In Fluorine in Medicinal Chemistry and Chemical Biology (pp. 59-87). Wiley-Blackwell. [Link]
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Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chemical Society Reviews, 33(1), 3-14. [Link]
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Richardson, P. L. (2010). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 110(12), 7087-7123. [Link]
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McConathy, J., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[5][6][7]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging, 9(6), 329-342. [Link]
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Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(7), 2115. [Link]
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De la Torre, A., et al. (2015). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1H-1,2,3-triazoles. The Journal of Organic Chemistry. [Link]
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Jover, R., et al. (1992). Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems. Toxicology in Vitro, 6(1), 47-52. [Link]
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Pan, J., et al. (2013). 2-[18F]Fluoroethanol and 3-[18F]fluoropropanol: facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers. Nuclear Medicine and Biology, 40(5), 639-647. [Link]
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R Discovery. (n.d.). Amino Alcohol Derivatives Research Articles. Retrieved from [Link]
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Głowacka, I. E., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1381. [Link]
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Salamon-Krokosz, K., & Wolf, W. M. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. ARKIVOC, 2021(2), 99-117. [Link]
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Romero-Rivera, A., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications, 12(1), 6335. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2013). 2-Propanol, 1-amino-: Human health tier II assessment. [Link]
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Li, Y., et al. (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 28(9), 3865. [Link]
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Strizhak, A. V., et al. (2021). In Vivo Behavior of the Antibacterial Peptide Cyclo[RRRWFW], Explored Using a 3-Hydroxychromone-Derived Fluorescent Amino Acid. Frontiers in Chemistry, 9, 688325. [Link]
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Head-to-Head Comparison: Chiral Catalysts for the Asymmetric Synthesis of (R)-2-Amino-3-fluoropropan-1-ol
The asymmetric synthesis of fluorinated amino alcohols, specifically (R)-2-Amino-3-fluoropropan-1-ol , presents a formidable stereoelectronic challenge in modern organic chemistry. The strong electron-withdrawing nature and small van der Waals radius of the fluorine atom can profoundly disrupt traditional catalytic transition states, often leading to diminished enantioselectivity, catalyst poisoning, or unwanted defluorination side reactions[1].
As a bioisostere for natural amino alcohols, this structural motif is highly sought after in drug development. To achieve the precise (R)-configuration, researchers must carefully select the appropriate catalytic system. This guide provides an objective, head-to-head comparison of the three leading catalytic paradigms: Transition Metal Catalysis , Organocatalysis , and Biocatalysis .
Transition Metal Catalysis: Asymmetric Hydrogenation (The "Classic" Approach)
Representative Catalyst: RuCl₂[(R)-BINAP][(R,R)-DPEN] (Noyori-type Bifunctional Catalyst)
Mechanism & Causality
Transition metal-catalyzed asymmetric hydrogenation relies on the reduction of a pre-formed α-amino-β-fluoro ketone. The Noyori-type ruthenium catalyst operates via an "outer-sphere" mechanism. The bifunctional nature of the catalyst—where both the ruthenium metal center and the amine ligand participate—allows for the simultaneous transfer of a hydride and a proton to the substrate[2].
The causality behind choosing this specific chiral ligand lies in its ability to overcome the inductive deactivation caused by the adjacent -CH₂F group. The rigid binaphthyl backbone of (R)-BINAP dictates the spatial arrangement, forcing the fluorinated substrate to adopt a specific trajectory that exclusively yields the (R)-enantiomer.
Self-Validating Experimental Protocol
-
Preparation: In a nitrogen-filled glovebox, dissolve the protected α-amino-β-fluoro ketone (1.0 mmol) and RuCl₂[(R)-BINAP][(R,R)-DPEN] (0.01 mmol, 1 mol%) in anhydrous, degassed isopropanol (10 mL).
-
Pressurization: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ gas three times to ensure complete removal of atmospheric oxygen (a critical self-validating step to prevent catalyst oxidation).
-
Reaction: Pressurize the autoclave to 50 atm with H₂ and stir at 50 °C for 18 hours.
-
Validation & Workup: Vent the reactor carefully. Take a 0.1 mL aliquot and determine the conversion via ¹⁹F NMR using 2-chloro-4-fluorotoluene as an internal standard[3]. Once >95% conversion is confirmed, concentrate the solvent in vacuo and purify via silica gel chromatography.
Organocatalysis: Asymmetric Electrophilic Fluorination (The "Late-Stage" Approach)
Representative Catalyst: Cinchona Alkaloid-Derived Quaternary Ammonium Phase-Transfer Catalyst (PTC)
Mechanism & Causality
Instead of reducing a ketone, this approach installs the fluorine atom directly onto a chiral enolate precursor using an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI)[4]. The chiral PTC forms a tight, structurally rigid ion pair with the anionic enolate intermediate.
The causality of the stereocontrol stems from the bulky, chiral pocket of the Cinchona alkaloid derivative, which effectively shields one enantiotopic face of the enolate. This forces the bulky NFSI reagent to approach exclusively from the unhindered face, establishing the desired (R)-stereocenter[5].
Self-Validating Experimental Protocol
-
Enolate Formation: Dissolve the protected amino acid derivative (1.0 mmol) and the Cinchona PTC (0.05 mmol, 5 mol%) in anhydrous toluene (15 mL). Cool the mixture to a cryogenic temperature of -78 °C.
-
Fluorination: Add solid Cs₂CO₃ (1.2 mmol) followed by the dropwise addition of NFSI (1.2 mmol) dissolved in toluene.
-
Monitoring: Stir at -78 °C for 12 hours. Validate reaction progress using chiral HPLC monitoring. The reaction must be kept strictly anhydrous and cold to prevent racemic background fluorination.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl at -78 °C before allowing it to warm to room temperature. Extract with dichloromethane, dry over Na₂SO₄, and subject the intermediate to standard ester reduction (e.g., using LiAlH₄) to yield the final amino alcohol.
Biocatalysis: Enzymatic Asymmetric Amination (The "Green" Approach)
Representative Catalyst: Engineered PLP-Dependent ω-Transaminase (ω-TA)
Mechanism & Causality
Biocatalysis utilizes engineered ω-transaminases to convert a prochiral fluorinated ketone directly into the chiral amine. These enzymes rely on the pyridoxal 5'-phosphate (PLP) cofactor and operate via a ping-pong bi-bi mechanism[6].
Wild-type transaminases are often inhibited by fluorinated substrates due to the high electronegativity of fluorine altering the pKa of the intermediate species. However, engineered variants (e.g., derived from Vibrio fluvialis) possess modified active-site residues that accommodate the -CH₂F moiety without triggering enzyme suicide-inhibition or defluorination[7]. The rigid enzymatic pocket guarantees near-perfect (>99%) enantioselectivity.
Self-Validating Experimental Protocol
-
Reaction Matrix: Prepare a 100 mM phosphate buffer (pH 8.0) containing 1 mM PLP. Add isopropylamine (500 mM) as the sacrificial amine donor.
-
Enzyme Addition: Introduce the engineered ω-TA (10 mg/mL) and the prochiral fluorinated ketone acceptor (50 mM).
-
Incubation & Validation: Incubate the mixture at 30 °C with orbital shaking (200 rpm). Connect a pH-stat titrator to the vessel; as the reaction proceeds, the transfer of the amine group will cause micro-fluctuations in pH. The automated addition of dilute HCl to maintain pH 8.0 serves as a real-time, self-validating metric of reaction kinetics.
-
Workup: After 24 hours, adjust the pH to 11.0 using 1M NaOH to deprotonate the product, and extract extensively with methyl tert-butyl ether (MTBE). Evaporate the solvent to yield the highly enantioenriched product.
Head-to-Head Data Comparison
The following table synthesizes the performance metrics of the three catalytic systems based on optimized literature standards for fluorinated amino alcohol synthesis.
| Metric | Ru-BINAP (Transition Metal) | Cinchona PTC (Organocatalysis) | Engineered ω-TA (Biocatalysis) |
| Typical Yield | 85 - 92% | 70 - 78% | 90 - 95% |
| Enantiomeric Excess (ee) | 94 - 96% | 88 - 92% | >99% |
| Turnover Number (TON) | ~5,000 | ~20 - 50 | >10,000 (with recycling) |
| Reaction Conditions | High Pressure (50 atm H₂), 50 °C | Cryogenic (-78 °C), Strict Anhydrous | Mild (pH 8.0, 30 °C), Aqueous |
| Primary Limitation | Inductive deactivation by fluorine | High cost of NFSI reagent | Substrate inhibition at high conc. |
| Scalability | Excellent (Industrial standard) | Moderate (Cooling costs are high) | Excellent (Requires bioreactor) |
Workflow & Mechanistic Visualizations
Fig 1: Three distinct catalytic pathways for the asymmetric synthesis of (R)-2-Amino-3-fluoropropan-1-ol.
Fig 2: Ping-pong bi-bi mechanistic cycle of PLP-dependent ω-Transaminase.
References
-
Title: Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Protein engineering of amine transaminases Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Asymmetric Electrophilic Fluorination Using an Anionic Chiral Phase-Transfer Catalyst Source: ResearchGate (Science) URL: [Link]
-
Title: Enzymatic synthesis of fluorinated compounds Source: PMC (National Institutes of Health) URL: [Link]
-
Title: C&EN: SCIENCE & TECHNOLOGY - CHIRAL CHEMISTRY Source: American Chemical Society (ACS) URL: [Link]
-
Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Drug-Like Properties of (R)-2-Amino-3-fluoropropan-1-ol
This guide provides a comprehensive assessment of the drug-like properties of (R)-2-Amino-3-fluoropropan-1-ol, a fluorinated amino alcohol with potential applications in medicinal chemistry. For a robust and objective analysis, its performance is compared against its non-fluorinated analog, (R)-2-Aminopropan-1-ol. This comparison allows for a direct evaluation of the strategic introduction of fluorine, a common tactic in drug design to enhance metabolic stability and target affinity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, validated experimental protocols, and a clear rationale behind the scientific choices.
Section 1: The Strategic Role of Fluorine and Physicochemical Assessment
The introduction of fluorine into a drug candidate can significantly alter its physicochemical properties, such as lipophilicity, basicity (pKa), and metabolic stability.[3] These modifications can, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. To quantify these effects, we begin by assessing key physicochemical parameters guided by Lipinski's Rule of Five, a foundational principle for predicting oral bioavailability.[4][5]
Expert Rationale: Lipinski's rules are not absolute but serve as an excellent first-pass filter in early drug discovery to identify candidates with a higher probability of success as orally administered drugs.[4][6] By comparing the fluorinated compound to its non-fluorinated parent, we can isolate the specific contributions of the fluorine atom to these critical drug-like properties.
Table 1: Comparative Analysis of Physicochemical Properties
| Property | (R)-2-Amino-3-fluoropropan-1-ol | (R)-2-Aminopropan-1-ol | Lipinski's Rule of Five Guideline | Significance in Drug Discovery |
| Molecular Weight (MW) | 93.10 g/mol [7] | 75.11 g/mol [8] | < 500 Da | Influences solubility, permeability, and diffusion. |
| Calculated logP (XLogP3) | -0.2 | -1.0 (Predicted) | < 5 | Measures lipophilicity, affecting absorption and membrane permeability. |
| Hydrogen Bond Donors (HBD) | 2 | 2 | ≤ 5 | Impacts solubility and membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 2 | 2 | ≤ 10 | Affects solubility and binding to targets. |
| Topological Polar Surface Area (TPSA) | 46.3 Ų[9] | 46.3 Ų (Predicted) | < 140 Ų | Predicts membrane permeability and oral bioavailability. |
| Lipinski Violations | 0 | 0 | ≤ 1 | Indicates a high likelihood of good oral bioavailability. |
Note: Some values for the comparator are predicted based on its structure as comprehensive experimental data is not always available for such building blocks.
As indicated in Table 1, both compounds fully comply with Lipinski's Rule of Five, suggesting they possess a favorable physicochemical profile for oral drug development. Notably, the introduction of fluorine in (R)-2-Amino-3-fluoropropan-1-ol is predicted to slightly increase its lipophilicity (a less negative logP value) compared to its parent compound. This is a common effect of fluorination and can enhance a molecule's ability to cross biological membranes.[3]
Section 2: In Vitro Assessment of Membrane Permeability
A crucial aspect of a drug's journey is its ability to be absorbed from the gastrointestinal tract into the bloodstream, a process largely governed by its permeability across the intestinal epithelium.[10] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used for the early-stage prediction of passive, transcellular intestinal absorption.[11][12]
Expert Rationale: We employ the PAMPA model at this stage due to its cost-effectiveness and speed, making it ideal for screening and ranking compounds in early discovery. It isolates passive diffusion, providing a clear, mechanistic understanding of a compound's ability to traverse a lipid membrane without the complexities of active transport or efflux mechanisms.[11]
Below is a logical workflow for assessing permeability, starting with high-throughput screening and progressing to more complex, biologically relevant models if initial results are promising.
Caption: A typical workflow for permeability screening in early drug discovery.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for conducting a PAMPA experiment to determine the apparent permeability coefficient (Papp) of a test compound.
Materials:
-
96-well PAMPA "sandwich" plate system (donor and acceptor plates).
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and control compounds (high and low permeability) dissolved in DMSO.
-
UV/Vis 96-well plate reader or LC-MS/MS system.
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Prepare Donor Solutions: Prepare the test and control compounds in PBS at a final concentration of 200 µM (ensure the final DMSO concentration is <1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating the "sandwich."
-
Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours, ensuring minimal evaporation.[13]
-
Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Section 3: In Vitro Assessment of Metabolic Stability
The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure.[14] The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP450) enzymes located in the endoplasmic reticulum.[15] An in vitro assay using liver microsomes, which are vesicles of the endoplasmic reticulum, is a standard method to assess a compound's susceptibility to Phase I metabolism.[14][16]
Expert Rationale: The liver microsomal stability assay is a robust and widely accepted model for predicting hepatic clearance.[15] By comparing the stability of the fluorinated and non-fluorinated analogs, we can directly test the hypothesis that replacing a metabolically labile C-H bond with a strong C-F bond will block oxidative metabolism and increase the compound's half-life.[3] This is a key strategy for improving the pharmacokinetic properties of a drug candidate.
Caption: Key components and outcomes of the in vitro liver microsomal stability assay.
Protocol 2: Liver Microsomal Stability Assay
This protocol describes a typical procedure to determine the metabolic stability of a test compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compounds and positive control compounds (e.g., midazolam, dextromethorphan) dissolved in DMSO.[17]
-
Ice-cold acetonitrile (ACN) with an internal standard for reaction termination.
-
96-well plates and an incubator shaker set to 37°C.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare Reagents: Thaw liver microsomes on ice. Prepare working solutions of the test compound (final concentration 1 µM) and controls in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Pre-incubation: In a 96-well plate, add the liver microsomes and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes with shaking.[16]
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[15] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate plate containing ice-cold acetonitrile with an internal standard.[17]
-
Protein Precipitation: Vigorously mix the termination plate and then centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (Clint) can then be calculated based on the half-life and protein concentration.[17]
Section 4: Integrated Analysis and Conclusion
This guide establishes a framework for the systematic evaluation of the drug-like properties of (R)-2-Amino-3-fluoropropan-1-ol. The initial physicochemical assessment confirms that both the fluorinated compound and its non-fluorinated analog, (R)-2-Aminopropan-1-ol, adhere to Lipinski's Rule of Five, indicating a strong foundation for oral bioavailability.
The strategic inclusion of a fluorine atom is hypothesized to confer two key advantages:
-
Enhanced Permeability: The slight increase in lipophilicity may lead to improved passive diffusion across cellular membranes, which can be quantified using the PAMPA protocol.
-
Increased Metabolic Stability: The robust C-F bond is expected to block potential sites of metabolism, thereby increasing the compound's half-life in the presence of liver enzymes, a hypothesis testable with the microsomal stability assay.
By executing the detailed protocols provided, researchers can generate robust, comparative data to validate these hypotheses. This evidence-based approach is fundamental to making informed decisions in drug discovery, enabling the selection and optimization of candidates with the highest probability of clinical success. The combination of in silico profiling, high-throughput in vitro assays, and a deep mechanistic understanding provides a powerful and efficient pathway for advancing novel chemical entities.
References
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
Cyprotex | Evotec. Microsomal Stability. Available from: [Link]
-
Cyprotex | Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Leonte, D., Ungureanu, D., & Zaharia, V. (2023). Biological Activity of Flavones, Flavonols, and Aurones. Encyclopedia MDPI. Available from: [Link]
-
Li, Y., & Toth, I. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Available from: [Link]
-
NCBI - Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]
-
NIST. (R)-(-)-2-Amino-1-propanol. NIST Chemistry WebBook. Available from: [Link]
-
O'Hagan, D. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online. Available from: [Link]
-
Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available from: [Link]
-
Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
PubChem. (2R)-2-Fluoropropan-1-ol | C3H7FO | CID 25015714. Available from: [Link]
-
PubChem. (2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725. Available from: [Link]
-
Selvita. In Vitro ADME. Available from: [Link]
-
Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Available from: [Link]
-
Wikipedia. Lipinski's rule of five. Available from: [Link]
-
Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]
Sources
- 1. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol|CAS 228422-49-9 [benchchem.com]
- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 7. chembk.com [chembk.com]
- 8. (R)-(-)-2-Amino-1-propanol [webbook.nist.gov]
- 9. (2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PAMPA | Evotec [evotec.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. mercell.com [mercell.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. protocols.io [protocols.io]
- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Personal protective equipment for handling (R)-2-Amino-3-fluoropropan-1-ol
Operational and Safety Guide for Handling (R)-2-Amino-3-fluoropropan-1-ol
As a chiral fluorinated building block, (R)-2-Amino-3-fluoropropan-1-ol (commonly supplied as a hydrochloride salt, CAS: 2242468-89-7) is highly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity in drug candidates[1],[2]. However, handling fluorinated amino alcohols requires moving beyond standard laboratory safety practices. The presence of a labile C-F bond adjacent to an amino alcohol motif introduces specific operational hazards—most notably, the risk of thermal decomposition and the potential release of highly toxic hydrogen fluoride (HF) gas[3],[4].
This guide provides a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, designed specifically for drug development professionals.
Physicochemical & Toxicological Profile
Understanding the inherent properties of (R)-2-Amino-3-fluoropropan-1-ol is critical for establishing a robust safety protocol. The compound exhibits bifunctional reactivity (amine and alcohol) and contains a highly electronegative fluorine atom that dictates its hazard profile.
Table 1: Physicochemical and Hazard Summary
| Property / Hazard | Description / Value | Operational Implication |
| Physical State | Solid (as HCl salt) or viscous liquid (free base)[1] | Aerosolization and dust inhalation risk during weighing procedures. |
| Thermal Stability | Susceptible to dehydrofluorination at elevated temperatures[4] | Must avoid excessive heat; high risk of HF gas generation during decomposition. |
| Corrosivity | Causes skin, eye, and respiratory irritation[2] | Requires strict barrier protection and localized exhaust ventilation. |
| Hygroscopicity | High (especially as an HCl salt) | Must be stored under an inert atmosphere (N₂/Ar) in desiccators to prevent degradation. |
The Causality of Hazards: The primary toxicological concern with fluorinated aliphatic compounds is their behavior under thermal stress or extreme pH conditions. Dehydrofluorination can occur via a four-membered transition state, leading to the elimination of HF[4]. Even in trace amounts, HF is highly corrosive and systemically toxic because fluoride ions penetrate deep into tissues, binding with calcium and magnesium to cause severe necrosis and systemic toxicity[3].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive fluorinated compounds. The selection must account for both the physical state of the chemical and the specific permeation risks of fluorinated organics.
Table 2: Required PPE and Mechanistic Rationale
| Body Part | Required PPE | Material / Standard | Causality & Rationale |
| Hands | Double Gloving | Inner: Nitrile (0.11mm). Outer: Neoprene or Viton™ | Nitrile provides basic dexterity, but fluorinated rubber (Viton™) or Neoprene is required to prevent the permeation of fluorinated organics and associated solvents[5]. |
| Eyes/Face | Splash Goggles + Shield | ANSI Z87.1 compliant | Protects against micro-dust aerosolization (HCl salt) and splash hazards during solubilization. |
| Respiratory | Fume Hood + Respirator | Min 100 LFM face velocity; N95/P100 mask | Prevents inhalation of fine powders and mitigates exposure to volatile decomposition byproducts[3]. |
| Body | Flame-Resistant Lab Coat | Nomex® or equivalent | Protects against potential flammability of the free base or organic solvent mixtures[2]. |
Standard Operating Procedure (SOP) for Handling
To ensure a self-validating system, each step in the handling process includes a mandatory verification check.
Step-by-Step Methodology:
-
Pre-Operation Verification:
-
Action: Verify the fume hood face velocity is between 80-120 LFM.
-
Validation: Check the digital monitor and use a Kimwipe to visually confirm inward airflow before opening the chemical container.
-
-
Preparation and Gloving:
-
Action: Don inner nitrile gloves and outer Neoprene/Viton gloves[5].
-
Validation: Perform a quick pneumatic inflation test on the outer gloves prior to donning to inspect for micro-tears.
-
-
Weighing and Transfer:
-
Action: Use an anti-static weighing boat. Weigh the (R)-2-Amino-3-fluoropropan-1-ol solid strictly inside the fume hood to prevent dust dissemination.
-
Validation: Ensure the balance is zeroed and stable; erratic readings indicate static interference, requiring the use of a static eliminator.
-
-
Solubilization / Reaction:
-
Action: Dissolve the compound in the chosen solvent (e.g., THF, DCM) under an inert atmosphere (Nitrogen or Argon) while maintaining the temperature strictly below 40°C to prevent thermal degradation[4].
-
Validation: Continuously monitor the internal reaction temperature using a calibrated thermocouple.
-
-
Post-Operation Decontamination:
-
Action: Wipe down the balance and fume hood surfaces with a damp paper towel, followed by an ethanol wipe.
-
Operational workflow for the safe handling and processing of (R)-2-Amino-3-fluoropropan-1-ol.
Emergency Response & Spill Management
Given the presence of labile fluorine, emergency responses must proactively address potential HF exposure, even if the primary compound is a relatively stable salt[3].
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for 15 minutes. Crucial Intervention: Apply 2.5% Calcium Gluconate gel to the affected area. The calcium ions bind with any free fluoride ions to form insoluble calcium fluoride ( CaF2 ), preventing deep tissue necrosis.
-
Eye Contact: Flush with water or sterile saline for at least 15 minutes using an eyewash station. Seek immediate ophthalmological evaluation.
-
Powder Spill: Do not sweep dry. Cover the spill with damp absorbent pads to prevent aerosolization, carefully scoop into a compatible hazardous waste container, and label appropriately.
Potential thermal decomposition pathway leading to HF release and emergency intervention.
Waste Disposal Plan
Improper disposal of fluorinated amino alcohols can lead to severe environmental contamination and regulatory violations.
-
Segregation: Do NOT mix with standard organic waste. (R)-2-Amino-3-fluoropropan-1-ol waste must be segregated into a dedicated "Halogenated Organic Waste" container.
-
Aqueous Waste: Any aqueous washes containing the compound must be neutralized to pH 6-8 before being placed in aqueous halogenated waste. Validation: Use pH indicator strips to confirm neutrality before capping the waste carboy.
-
Labeling & Incineration: Clearly label the container with "Contains Fluorinated Organics / Amino Alcohols." Disposal must be handled by a certified waste management facility capable of high-temperature incineration equipped with scrubbers designed to capture HF gas.
References
-
Chemsrc. "CAS#:2242468-89-7 | (R)-2-Amino-3-fluoropropan-1-ol hydrochloride". 1
-
Benchchem. "2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL Safety and Toxicology". 2
-
Northwestern University. "Laboratory Safety and Chemical Hygiene Plan". 3
-
Honeywell. "A GUIDE TO SELECTING CHEMICAL PROTECTIVE GLOVES - PART 1". 5
-
Benchchem. "4,4,4-Trifluorobutan-2-ol | High-Purity Reagent". 4
Sources
- 1. CAS#:2242468-89-7 | (R)-2-Amino-3-fluoropropan-1-ol hydrochloride | Chemsrc [chemsrc.com]
- 2. 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL | 371-99-3 | Benchchem [benchchem.com]
- 3. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. 4,4,4-Trifluorobutan-2-ol|High-Purity Reagent|Supplier [benchchem.com]
- 5. automation.honeywell.com [automation.honeywell.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

